molecular formula C9H8BrFO2 B071523 3-(2-Bromo-4-fluorophenyl)propanoic acid CAS No. 174603-55-5

3-(2-Bromo-4-fluorophenyl)propanoic acid

Cat. No.: B071523
CAS No.: 174603-55-5
M. Wt: 247.06 g/mol
InChI Key: VHFQIJJCQTZKFK-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFQIJJCQTZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448492
Record name 3-(2-Bromo-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-55-5
Record name 3-(2-Bromo-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Bromo-4-fluorophenyl)propanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(2-Bromo-4-fluorophenyl)propanoic Acid

This technical guide provides comprehensive information on this compound, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data on its properties, structure, and a representative synthesis workflow.

Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine and a fluorine atom on the phenyl ring, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 174603-55-5[1]

  • Molecular Formula: C₉H₈BrFO₂[2]

The structure consists of a propane-1-carboxylic acid chain attached to the first position of a benzene ring, which is substituted with a bromine atom at the second position and a fluorine atom at the fourth position.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 247.06 g/mol [1]
Purity ≥97%
Physical Form Solid
Storage Temperature Room Temperature, Sealed in Dry
MDL Number MFCD06656907
InChI Code 1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
InChI Key VHFQIJJCQTZKFK-UHFFFAOYSA-N
SMILES O=C(O)CCC1=CC=C(F)C=C1Br[2]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the industrial synthesis of this compound is not publicly detailed, a general and representative synthesis method for similar compounds, such as 3-(2-bromophenyl)propionic acid, involves a one-pot reaction followed by purification.[3] This approach is favored for its efficiency and suitability for large-scale production.

Representative Experimental Protocol (Adapted from a similar synthesis[3])

This protocol outlines a plausible "one-pot" synthesis route starting from 2-bromo-4-fluorobenzaldehyde.

  • Reaction Setup: In a three-necked flask under mechanical stirring, triethylamine is added. The temperature is maintained between 15-40 °C. Formic acid is slowly added via a dropping funnel.

  • Condensation: To the resulting clear solution, isopropylidene malonate and 2-bromo-4-fluorobenzaldehyde are added sequentially.

  • Reaction: The mixture is heated to 90–100 °C and stirred for 2–4 hours. The reaction progress is monitored by sampling.

  • Work-up and Acidification: After the reaction is complete, the mixture is cooled to 20–35 °C. Water and concentrated hydrochloric acid are added to acidify the solution, leading to the precipitation of the crude product.

  • Purification (Recrystallization): The crude product is filtered and then dissolved in a solvent system, such as ethyl acetate and n-heptane. The solution is stirred, and the purified product is obtained through crystallization, filtration, and vacuum drying.[3]

Logical Workflow and Visualization

The synthesis of phenylpropanoic acids from their corresponding benzaldehydes can be visualized as a multi-step, one-pot process. The following diagram illustrates this logical workflow.

G A Start: Reagents (2-Bromo-4-fluorobenzaldehyde, Isopropylidene Malonate, Triethylamine, Formic Acid) B Step 1: Condensation Reaction A->B One-Pot System C Step 2: Hydrolysis & Decarboxylation (In-situ) B->C D Step 3: Acidification (with HCl) C->D E Intermediate: Crude Product (Precipitate) D->E F Step 4: Purification (Recrystallization) E->F G End: Final Product (this compound) F->G

Caption: Logical workflow for the one-pot synthesis of this compound.

Applications in Research and Development

Propanoic acid derivatives are significant in medicinal chemistry and drug discovery. Compounds with similar structures are utilized as key intermediates in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[4] The presence of halogen atoms (bromine and fluorine) can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a person of interest for developing new therapeutic agents.[5] Research into related structures has shown potential for anticancer and antioxidant properties, highlighting the broad utility of this chemical scaffold.[6][7]

Safety Information

Based on available data for this compound, the following GHS hazard information is provided.

  • Pictograms: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

A Technical Guide to 3-(2-Bromo-4-fluorophenyl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 3-(2-Bromo-4-fluorophenyl)propanoic acid, a valuable building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, commercial availability, a representative synthetic protocol, and its potential applications in the synthesis of novel therapeutic agents.

Chemical Properties and Commercial Availability

This compound is a substituted phenylpropanoic acid derivative. The presence of both bromo and fluoro substituents on the phenyl ring offers multiple opportunities for synthetic diversification, making it an attractive starting material for the creation of compound libraries in drug discovery programs.

Physicochemical Data
PropertyValue
CAS Number 174603-55-5[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol
Appearance Solid
Purity Typically ≥97%
InChI Key VHFQIJJCQTZKFK-UHFFFAOYSA-N
SMILES O=C(O)CCC1=CC=C(F)C=C1Br[1]
Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the key suppliers and their reported data. Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and detailed specifications.

SupplierCatalog NumberPurityNotes
Sigma-Aldrich AMBH2D70114697%Distributed for Ambeed, Inc.
Ambeed, Inc. AMBH2D70114697%Direct supplier.
Appchem AI92849-Provides basic chemical data.[1]

Synthesis of this compound

While specific, detailed industrial synthesis methods for this compound are proprietary, a common and well-established laboratory-scale synthesis is the malonic ester synthesis.[2][3][4][5][6] This method involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Representative Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a plausible synthetic route starting from 2-bromo-4-fluorobenzyl bromide.

Step 1: Formation of the Malonate Enolate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise at room temperature. The reaction is exothermic.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate (the enolate).

Step 2: Alkylation

  • To the solution of the malonate enolate, add a solution of 2-bromo-4-fluorobenzyl bromide in a suitable solvent (e.g., ethanol or DMF) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 2, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in water.

  • Heat the mixture to reflux for several hours to hydrolyze the ester groups to carboxylates.

  • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic.

  • Gently heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • Continue heating until gas evolution ceases.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the aqueous solution.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

G cluster_synthesis Malonic Ester Synthesis Workflow start Diethyl Malonate + NaOEt enolate Malonate Enolate Formation start->enolate Step 1 alkylation Alkylation with 2-bromo-4-fluorobenzyl bromide enolate->alkylation Step 2 hydrolysis Saponification (Hydrolysis) alkylation->hydrolysis Step 3a decarboxylation Acidification & Decarboxylation hydrolysis->decarboxylation Step 3b product This compound decarboxylation->product Step 4

A generalized workflow for the malonic ester synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylpropanoic acids are a class of compounds with significant interest in medicinal chemistry. The presence of halogen atoms, such as bromine and fluorine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest several potential applications.

Scaffold for Bioactive Molecules

The 2-bromo-4-fluorophenyl moiety can serve as a versatile scaffold for the synthesis of novel compounds. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further structural diversity. The propanoic acid side chain provides a handle for amide bond formation, esterification, or other modifications to interact with biological targets.

Potential as an Intermediate for Enzyme Inhibitors

Many enzyme inhibitors feature substituted aromatic cores. For example, derivatives of phenylpropanoic acid have been investigated as inhibitors of fatty acid biosynthesis enzymes, which are potential antimicrobial targets.[7] Furthermore, synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, suggesting a role in managing metabolic disorders.[8] The structural characteristics of this compound make it a candidate for derivatization and screening against various enzymatic targets.

Building Block for PROTACs and GPR40 Agonists

Phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[9] Additionally, related bromophenylpropanoic acid structures are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[10]

G cluster_application Potential Drug Discovery Applications start This compound derivatization Chemical Derivatization start->derivatization application1 Synthesis of Novel Enzyme Inhibitors derivatization->application1 application2 Development of GPR40 Agonists derivatization->application2 application3 Component of PROTAC Linkers derivatization->application3 screening Biological Screening & Lead Optimization application1->screening application2->screening application3->screening

Potential applications in drug discovery workflows.

Conclusion

This compound is a commercially available and synthetically accessible building block with considerable potential for applications in medicinal chemistry and drug discovery. Its utility as a versatile scaffold for the synthesis of novel bioactive molecules, including enzyme inhibitors, GPR40 agonists, and PROTACs, makes it a compound of interest for researchers in these fields. The synthetic route outlined in this guide provides a practical approach for its laboratory-scale preparation, enabling further exploration of its chemical and biological properties.

References

Solubility Profile of 3-(2-Bromo-4-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for determining the solubility profile of 3-(2-Bromo-4-fluorophenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a detailed experimental protocol based on the equilibrium solubility method. Furthermore, it proposes a selection of common laboratory solvents for analysis and a structured format for data presentation to facilitate comparison and interpretation. This guide is intended to serve as a foundational resource for researchers initiating solubility studies on this and structurally related compounds.

Introduction

This compound (C₉H₈BrFO₂) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a phenyl ring substituted with both bromine and fluorine atoms, along with a propanoic acid side chain, suggests it is a lipophilic molecule with a potential for hydrogen bonding and dipole-dipole interactions. Understanding the solubility of this compound in various solvents is a critical prerequisite for its application in drug discovery, process chemistry, and formulation development. Solubility data informs crucial decisions regarding reaction conditions, purification methods, and the selection of appropriate delivery vehicles for in vitro and in vivo studies.

Carboxylic acids with a carbon backbone of more than five atoms tend to be poorly soluble in water.[2][3][4][5] However, their solubility can be significantly enhanced in organic solvents and aqueous basic solutions due to the formation of soluble salts.[2] The presence of halogen atoms can further influence solubility through their polar and steric effects. This guide provides the necessary theoretical background and practical steps to systematically determine the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 174603-55-5[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Physical Form Solid[1]
IUPAC Name This compound[1]

Proposed Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials
  • This compound (solid)

  • Selected solvents (see Table 2)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Calibrated pH meter (for aqueous solutions)

Solvent Selection

A range of common laboratory solvents covering a spectrum of polarities is proposed for a comprehensive solubility profile.

Solvent ClassRecommended Solvents
Polar Protic Water, Methanol, Ethanol
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone
Nonpolar Hexane, Toluene
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5
Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered sample solutions by a validated HPLC method to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
PBS (pH 7.4)37Experimental ValueCalculated Value
Acetate Buffer (pH 4.5)37Experimental ValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the equilibrium solubility determination protocol described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Collect Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F HPLC Analysis E->F G Quantify against Standard Curve F->G H Solubility Data (mg/mL, mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of this compound. By following the detailed experimental protocol and utilizing the suggested data presentation format, researchers can generate high-quality, comparable solubility data. This information is invaluable for advancing research and development activities involving this compound, from early-stage discovery to formulation and process optimization. The provided workflow diagram offers a clear visual representation of the experimental steps, ensuring procedural clarity.

References

In-depth Technical Guide: Analysis of 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Theoretical Mechanism of Action for 3-(2-Bromo-4-fluorophenyl)propanoic acid

1. Executive Summary

This document provides a thorough analysis of the currently available scientific literature regarding the theoretical mechanism of action for the compound this compound (CAS Number: 174603-55-5). Following an extensive search of chemical databases and scientific literature, it has been determined that there is no specific, publicly available research detailing the biological targets or a defined mechanism of action for this particular molecule. The compound is primarily cataloged by chemical suppliers as a synthetic building block or intermediate. However, by analyzing its structural class—arylpropanoic acid—it is possible to theorize potential biological activities based on well-documented actions of related compounds. This guide will discuss these potential mechanisms while clearly noting the speculative nature of this analysis due to the absence of direct experimental evidence for the target compound.

2. Introduction to this compound

This compound is a halogenated derivative of phenylpropanoic acid. Its chemical structure is characterized by a propanoic acid chain attached to a phenyl ring, which is substituted with a bromine atom at the ortho-position and a fluorine atom at the para-position.

Chemical Properties:

  • CAS Number: 174603-55-5[1][2][3]

  • Molecular Formula: C₉H₈BrFO₂[1][2][3]

  • Molecular Weight: 247.06 g/mol [1][3]

The compound is listed by several chemical suppliers, indicating its availability for research and as an intermediate in organic synthesis.[1][2][3]

3. Theoretical Mechanism of Action based on Structural Analogs

While no direct mechanism of action has been published for this compound, its core structure is shared by the well-known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Many arylpropanoic acid derivatives exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[4] Therefore, it is plausible that this compound could exhibit similar activity.

Potential Inhibition of Cyclooxygenase (COX) Enzymes

The most established mechanism for arylpropanoic acids is the inhibition of COX-1 and COX-2 enzymes.[4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.

  • COX-2: Is an inducible enzyme, with its expression being upregulated at sites of inflammation. Its inhibition is primarily responsible for the anti-inflammatory effects of NSAIDs.

Hypothetical Signaling Pathway: COX Inhibition

The diagram below illustrates the general pathway of prostaglandin synthesis and the potential point of inhibition for an arylpropanoic acid derivative.

COX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX Inhibition

Caption: Hypothetical inhibition of COX enzymes by this compound.

Other Potential Activities

Derivatives of propanoic acid have been investigated for a range of other biological activities, including:

  • Anticancer Activity: Some arylpropanoic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation through both COX-dependent and independent pathways.[4]

  • Antimicrobial Activity: Various derivatives of 3-aminopropanoic acid have been synthesized and tested for activity against multidrug-resistant bacteria and fungi.[5]

  • Use as a PROTAC Linker: Structurally similar compounds like 3-(4-Bromophenyl)propanoic acid are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[6]

4. Proposed Experimental Protocols for Target Identification

To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required. The following outlines a potential workflow.

Workflow for Target Identification and Validation

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_identification Phase 2: Target Identification cluster_validation Phase 3: Mechanism Validation A1 Cell-Based Phenotypic Screening (e.g., anti-inflammatory, cytotoxicity assays) B1 Affinity Chromatography A1->B1 A2 Target-Based Screening (e.g., COX-1/COX-2 enzyme inhibition assays) C1 In Vitro Binding Assays (e.g., SPR, ITC) A2->C1 B1->C1 B2 Computational Docking Studies B2->C1 C2 Cellular Thermal Shift Assay (CETSA) C1->C2 C3 Downstream Pathway Analysis (e.g., Western Blot, qPCR) C2->C3

Caption: A generalized experimental workflow for identifying the biological target of a novel compound.

Detailed Protocol: COX Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Test compound: this compound, dissolved in DMSO.

  • Positive controls: Ibuprofen, Celecoxib.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well microplate and plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compound dilutions or controls to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Add the colorimetric probe TMPD to all wells.

  • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

5. Data Presentation

As no quantitative data for this compound is available in the literature, the following table is presented as a template for how such data would be structured if it were obtained through the experimental protocols described above.

Table 1: Hypothetical Bioactivity Data for this compound

Assay Type Target Metric Value
Enzyme Inhibition COX-1 IC₅₀ Data not available
Enzyme Inhibition COX-2 IC₅₀ Data not available
Cell Viability Cancer Cell Line X GI₅₀ Data not available

| Cell Viability | Normal Cell Line Y | CC₅₀ | Data not available |

The compound this compound is a readily available chemical intermediate. There is currently no published research detailing its specific biological mechanism of action. Based on its structural classification as an arylpropanoic acid, it is theoretically plausible that it could act as an inhibitor of COX enzymes, similar to many NSAIDs. However, this remains a hypothesis. Further research, beginning with broad phenotypic screening and target-based assays as outlined in this guide, is necessary to determine its biological function and therapeutic potential. Researchers interested in this molecule are encouraged to undertake such studies to fill the existing gap in scientific knowledge.

References

Methodological & Application

Application Notes and Protocols: 3-(2-Bromo-4-fluorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4-fluorophenyl)propanoic acid is a key building block in medicinal chemistry, most notably serving as a critical starting material in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. The unique substitution pattern of this molecule, featuring a bromine atom and a fluorine atom on the phenyl ring, provides strategic handles for synthetic transformations, allowing for the construction of complex heterocyclic scaffolds present in pharmacologically active agents. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of Talazoparib.

Application: Precursor to the PARP Inhibitor Talazoparib

This compound is a foundational component in the multi-step synthesis of Talazoparib (Talzenna®), an FDA-approved oral PARP inhibitor for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[1] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with BRCA1/2 mutations, which have a deficient homologous recombination repair (HRR) pathway for double-strand break repair, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Mechanism of Action of Talazoparib

Talazoparib not only inhibits the catalytic activity of PARP1 and PARP2 but also traps these enzymes on DNA at the site of damage. This trapping of PARP-DNA complexes is a key mechanism that disrupts DNA replication, leading to the formation of double-strand breaks that are particularly cytotoxic to HRR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell (BRCA Proficient) cluster_cancer_cell Cancer Cell (BRCA Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication DNA Replication BER->Replication enables Cell_Survival Cell Survival Replication->Cell_Survival DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR->Cell_Survival Cell_Death Cell Death (Apoptosis) Talazoparib Talazoparib PARP_cancer PARP Enzyme Talazoparib->PARP_cancer inhibits & traps BRCA_WT BRCA Proficient BRCA_mut BRCA Deficient DNA_SSB_cancer DNA Single-Strand Break (SSB) DNA_SSB_cancer->PARP_cancer Replication_cancer Stalled Replication Fork PARP_cancer->Replication_cancer blocked DSB_cancer DSB_cancer Replication_cancer->DSB_cancer leads to HRR_deficient Defective HRR DSB_cancer->HRR_deficient defective repair HRR_deficient->Cell_Death

PARP Inhibition Signaling Pathway

Quantitative Data

The following tables summarize the biological activity of Talazoparib.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity of Talazoparib

TargetAssayValueReference
PARP1Ki1.2 nM[2][3]
PARP2Ki0.87 nM[2][3]
Whole-cell PARylationEC502.51 nM[2][3]
MX-1 (BRCA1 mutant) cell proliferationEC500.3 nM[2][3]
Capan-1 (BRCA2 mutant) cell proliferationEC505 nM[2][3]

Experimental Protocols

The following is a representative synthetic route to Talazoparib, starting from this compound. This protocol is based on the procedures described by Wang et al. in the Journal of Medicinal Chemistry.

Talazoparib_Synthesis A 3-(2-Bromo-4-fluorophenyl) propanoic acid B Intermediate 1 (Acyl Chloride) A->B SOCl2 or (COCl)2 C Intermediate 2 (Friedel-Crafts Product) B->C Friedel-Crafts Acylation D Intermediate 3 (Tricyclic Core) C->D Cyclization E Talazoparib D->E Final Steps

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(2-Bromo-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS No. 174603-55-5) is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds.[1] The purity of such intermediates is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of valuable compounds, yielding high-purity substances.[2][3] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Physicochemical Properties

  • Molecular Formula : C₉H₈BrFO₂[4]

  • Molecular Weight : 247.06 g/mol [4]

  • Appearance : Solid[4]

Method Development and Strategy

The purification strategy for this compound is based on reversed-phase chromatography, which is well-suited for separating moderately polar organic compounds.

Key Considerations:

  • Stationary Phase : A C18 (octadecylsilyl) silica gel column is selected for its broad applicability and effectiveness in retaining aromatic compounds.

  • Mobile Phase : A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often chosen for its lower viscosity and favorable UV transparency.

  • Mobile Phase pH : For aromatic carboxylic acids, controlling the mobile phase pH is crucial.[5] To ensure good retention and sharp peak shape, the pH of the mobile phase should be kept below the pKa of the carboxylic acid group (typically around 4-5). This is achieved by adding an acidic modifier, such as trifluoroacetic acid (TFA), which protonates the carboxyl group, making the molecule less polar and increasing its retention on the C18 column.[5][6]

  • Detection : The presence of the bromofluorophenyl group provides a strong chromophore, allowing for detection by UV absorbance. A wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocol

This protocol details the preparative HPLC method for purifying crude this compound.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile for sample dissolution

2. Equipment

  • Preparative HPLC system with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.[1]

  • Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Analytical HPLC system for purity analysis.

  • Vortex mixer and sonicator.

  • Rotary evaporator for solvent removal post-purification.

3. Sample Preparation

  • Weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Purification Conditions

The purification method is developed by first running analytical-scale scouting gradients to determine optimal separation conditions, which are then scaled up for preparative chromatography.[7][8]

ParameterCondition
HPLC System Preparative HPLC System
Column C18 Reversed-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 20.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient
Injection Volume 1-5 mL (dependent on concentration and column loading)
Gradient Program See Table 2

Table 1: Preparative HPLC System Parameters.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.060%40%
20.010%90%
22.010%90%
23.060%40%
30.060%40%

Table 2: Gradient Elution Program.

5. Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 5-7 column volumes.[6]

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the main peak of this compound. Use a time-based or threshold-based collection method.

  • Pool the collected fractions containing the pure compound.

6. Post-Purification Analysis and Work-up

  • Purity Check : Analyze a small aliquot of the pooled fraction using an analytical HPLC method to confirm purity.

  • Solvent Removal : Remove the HPLC solvents (acetonitrile, water, TFA) from the pooled fractions using a rotary evaporator. Lyophilization can be used to remove residual water.

  • Final Product : Weigh the final purified solid product and store it under appropriate conditions (sealed in a dry environment at room temperature).

Data Presentation

SamplePurity by Analytical HPLC (Area %)
Crude Material~85%
Purified Material>98%

Table 3: Example Purity Analysis Before and After HPLC Purification.

Visualizations

The following diagrams illustrate the purification workflow and the logic behind method development.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Sample in Minimal Solvent Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Equilibrate Equilibrate Prep Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Separation Inject->Separate Collect Collect Target Fraction Separate->Collect Analyze Analyze Purity of Collected Fraction Collect->Analyze Evaporate Remove Solvent (Rotary Evaporation) Analyze->Evaporate Final Obtain Pure Solid Product Evaporate->Final

Caption: Workflow for the HPLC purification of this compound.

G cluster_params Primary Method Parameters cluster_effects Chromatographic Effects Goal Optimal Separation (Purity & Throughput) StationaryPhase Stationary Phase (e.g., C18) Selectivity Selectivity (α) StationaryPhase->Selectivity MobilePhase Mobile Phase Composition Retention Retention Time MobilePhase->Retention MobilePhase->Selectivity pH Mobile Phase pH (Acid Modifier) pH->Retention PeakShape Peak Shape pH->PeakShape Retention->Goal Selectivity->Goal PeakShape->Goal

Caption: Key parameter relationships in HPLC method development for acidic compounds.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. By utilizing a C18 column and an acidified water/acetonitrile mobile phase, high purity levels (>98%) can be achieved, making the compound suitable for subsequent use in research and development, particularly in the synthesis of pharmaceutical agents.

References

Application Notes and Protocols for Reactions Involving 3-(2-Bromo-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving 3-(2-Bromo-4-fluorophenyl)propanoic acid, a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds of interest in medicinal chemistry.

Intramolecular Heck Reaction for the Synthesis of 6-Fluoro-3,4-dihydro-1H-isochromen-3-one

The intramolecular Heck reaction is a powerful method for the construction of cyclic systems.[1] In the case of this compound, this reaction can be employed to synthesize 6-fluoro-3,4-dihydro-1H-isochromen-3-one, a valuable lactone intermediate. This transformation proceeds via a palladium-catalyzed intramolecular C-O bond formation.

Experimental Protocol:

A detailed experimental protocol for a similar intramolecular cyclization of a related substrate is described below, which can be adapted for this compound. The reaction involves the formation of a palladium(0) species in situ, which then undergoes oxidative addition to the aryl bromide. Subsequent intramolecular insertion of the carboxylate group followed by reductive elimination yields the desired lactone.

Materials:

  • Methyl 3-(2-bromo-4-fluorophenyl)propanoate (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Potassium carbonate (K₂CO₃) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 3-(2-bromo-4-fluorophenyl)propanoate (1.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous N,N-dimethylformamide via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-3,4-dihydro-1H-isochromen-3-one.

Expected Data and Comparison:

The following table outlines typical reaction parameters and expected outcomes for intramolecular Heck reactions of similar substrates. Researchers should optimize these conditions for this compound to achieve the best results.

ParameterTypical RangeExpected Outcome for this compound Derivative
Catalyst Loading 1-10 mol%5 mol% Pd(OAc)₂ should be a good starting point.
Ligand Phosphine-based (e.g., PPh₃, BINAP)PPh₃ is a standard choice; bulkier ligands may improve yield.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., Et₃N)K₂CO₃ is a common and effective base for this transformation.
Solvent Polar aprotic (e.g., DMF, DMAc, Acetonitrile)DMF is a standard solvent that effectively dissolves the reactants.
Temperature 80-140 °CA reaction temperature of 100-120 °C is likely required.
Reaction Time 6-48 hoursExpect the reaction to proceed to completion within 12-24 hours.
Yield Moderate to ExcellentYields of 60-90% can be anticipated after optimization.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the intramolecular Heck reaction.

experimental_workflow start Start: Combine Reactants inert_atm Establish Inert Atmosphere (N₂) start->inert_atm reactants Substrate Pd(OAc)₂ PPh₃ K₂CO₃ DMF reactants->start heating Heat Reaction (100-120 °C) inert_atm->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring monitoring->heating Continue heating if incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Column Chromatography workup->purification product Final Product: 6-Fluoro-isochromanone purification->product

Caption: General workflow for the intramolecular Heck cyclization.

Signaling Pathway Diagram: The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a well-established palladium-catalyzed cycle. The following diagram illustrates the key steps involved in the intramolecular variation.

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex intramolecular_insertion Intramolecular Carbopalladation pd_complex->intramolecular_insertion cyclic_intermediate Cyclic Pd(II) Intermediate intramolecular_insertion->cyclic_intermediate reductive_elimination Reductive Elimination cyclic_intermediate->reductive_elimination beta_hydride_elimination β-Hydride Elimination (Not possible in this case) reductive_elimination->pd0 - HBr (neutralized by base) product Lactone Product reductive_elimination->product substrate Aryl Bromide Substrate substrate->oxidative_addition suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_aryl_halide R¹-Pd(II)L₂(X) ox_add->pd_aryl_halide transmetal Transmetalation pd_aryl_halide->transmetal pd_biaryl R¹-Pd(II)L₂(R²) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product aryl_halide R¹-X (Aryl Bromide) aryl_halide->ox_add boronic_acid R²-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal activates

References

Application Notes and Protocols for the Quantification of 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(2-Bromo-4-fluorophenyl)propanoic acid in various matrices. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of small molecules. Depending on the required sensitivity and selectivity, either UV or fluorescence detection can be employed.

Application Note: HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required. The presence of the aromatic ring and bromine atom allows for strong UV absorbance.

Experimental Workflow (HPLC-UV)

prep Sample Preparation hplc HPLC System prep->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (225 nm) separation->detection quant Quantification detection->quant Peak Area

Caption: HPLC-UV Experimental Workflow.

Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV/Vis detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v)

  • Gradient:

    • Start with 40% Acetonitrile, hold for 2 minutes.

    • Linearly increase to 90% Acetonitrile over 8 minutes.

    • Hold at 90% Acetonitrile for 2 minutes.

    • Return to 40% Acetonitrile over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm[1]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Application Note: HPLC-Fluorescence Method

For enhanced sensitivity, fluorescence detection can be utilized. While the native fluorescence of this compound may be limited, this method can be highly effective if the compound exhibits intrinsic fluorescence or is derivatized with a fluorescent tag. A similar methodology has been successfully applied for a related propanoic acid impurity.[2]

Protocol: HPLC-FLD

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Fluorescence detector

2. Chromatographic Conditions:

  • Column: Zirconia-based carbon column (e.g., Zr-CARB, 150 mm x 4.6 mm, 5 µm) or a standard C18 column.[2]

  • Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) (38:62, v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 80°C (for Zr-CARB column).[2]

  • Injection Volume: 20 µL

  • Detection Wavelengths: Excitation at 220 nm and Emission at 285 nm (these may need optimization for the specific analyte).[2]

3. Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, ensuring the solvent is compatible with the mobile phase.

4. Data Analysis:

  • Similar to the HPLC-UV method, using the fluorescence signal for quantification.

Quantitative Data Summary (HPLC-FLD)

ParameterExpected Improvement over UV
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound in complex biological matrices such as plasma or urine. Derivatization is often employed to enhance chromatographic retention and ionization efficiency for carboxylic acids.[3][4]

Application Note: LC-MS/MS with Derivatization

This protocol describes a method using 3-nitrophenylhydrazine (3-NPH) as a derivatization agent to improve the analysis of this compound.[3][5]

Experimental Workflow (LC-MS/MS with Derivatization)

sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep deriv Derivatization (with 3-NPH) prep->deriv lcms LC-MS/MS System deriv->lcms Inject separation C18 Column Separation lcms->separation ionization ESI Source (Negative Mode) separation->ionization detection Triple Quadrupole MS (MRM Mode) ionization->detection quant Quantification detection->quant Peak Area Ratio (Analyte/IS)

Caption: LC-MS/MS with Derivatization Workflow.

Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.[6]

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 40 µL of acetonitrile/water (50/50, v/v).

  • Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine.[3]

  • Incubate at 40°C for 30 minutes.[3]

  • Dilute the sample with the initial mobile phase before injection.

3. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a low percentage of B, ramping up to elute the derivatized analyte.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI Negative

  • MRM Transitions: These need to be determined by infusing the derivatized standard. The precursor ion will be [M-H]⁻ of the derivatized analyte. A plausible fragmentation would be the loss of the propanoic acid side chain.

Quantitative Data Summary (LC-MS/MS)

ParameterTypical Value
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)< 0.1 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, but it requires derivatization to increase the volatility of the carboxylic acid. A common approach is esterification to form, for example, a methyl or ethyl ester.

Application Note: GC-MS with Esterification

This method is suitable for volatile and thermally stable derivatives of the analyte.

Logical Relationship for Derivatization Choice

analyte This compound hplc HPLC analyte->hplc Directly Analyzable gcms GC-MS analyte->gcms lcms LC-MS/MS analyte->lcms derivatization Derivatization Needed? gcms->derivatization Check Volatility lcms->derivatization Check Retention/Ionization esterification Esterification derivatization->esterification Yes (for GC) nph_derivatization 3-NPH Derivatization derivatization->nph_derivatization Yes (for LC)

Caption: Decision diagram for derivatization.

Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Autosampler

2. Derivatization (Esterification):

  • The dried sample extract can be reconstituted in a suitable solvent (e.g., methanol) with an acidic catalyst (e.g., acetyl chloride) and heated to form the methyl ester.

  • Alternatively, derivatization reagents like diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 75°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[7]

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Quantitative Data Summary (GC-MS)

ParameterTypical Value
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~3 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

References

Application Notes and Protocols: Synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed step-by-step guide for the synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic acid and its analogs. The primary synthetic route described is a two-step process commencing with a Knoevenagel-Doebner condensation of 2-bromo-4-fluorobenzaldehyde with malonic acid, followed by the catalytic hydrogenation of the resulting acrylic acid derivative. This methodology is a robust and widely applicable approach for the preparation of various 3-arylpropanoic acids. These compounds are significant structural motifs in medicinal chemistry, often investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and as modulators of various signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) pathway.[1][2]

Introduction

3-Arylpropanoic acid derivatives are a prominent class of compounds in drug discovery and development. Notably, many NSAIDs, such as ibuprofen and naproxen, belong to the 2-arylpropanoic acid subclass.[2] The 3-arylpropanoic acid scaffold is also explored for a range of biological activities, including antimicrobial and anticancer properties.[3] Substituted phenylpropanoic acids, in particular, have been identified as potential activators of PPARs, which are key regulators of lipid and glucose metabolism.[1][4] The synthesis of analogs with varied substitution patterns on the phenyl ring is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

The synthetic strategy outlined herein provides a reliable method for accessing this compound, a compound with potential for further chemical modification and biological evaluation.

Synthetic Workflow

The overall synthetic scheme is presented below. The process begins with the commercially available 2-bromo-4-fluorobenzaldehyde and proceeds through an unsaturated intermediate to the final saturated propanoic acid.

SynthesisWorkflow cluster_step1 Step 1: Knoevenagel-Doebner Condensation cluster_step2 Step 2: Catalytic Hydrogenation 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde Intermediate_Acid 3-(2-Bromo-4-fluorophenyl)acrylic acid 2-Bromo-4-fluorobenzaldehyde->Intermediate_Acid Pyridine, Piperidine Malonic_Acid Malonic_Acid Malonic_Acid->Intermediate_Acid Final_Product This compound Intermediate_Acid->Final_Product Pd/C, Solvent Hydrogen_Gas H2 Hydrogen_Gas->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Bromo-4-fluorophenyl)acrylic acid (Knoevenagel-Doebner Condensation)

This procedure is adapted from the general principles of the Knoevenagel-Doebner condensation.[5][6]

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (2 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • To this solution, add a catalytic amount of piperidine (0.05-0.1 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 2 M hydrochloric acid until the pH is acidic (pH 1-2).

  • A precipitate of 3-(2-Bromo-4-fluorophenyl)acrylic acid will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified product under vacuum to yield 3-(2-Bromo-4-fluorophenyl)acrylic acid as a solid.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This procedure follows a standard protocol for the reduction of a carbon-carbon double bond.

Materials:

  • 3-(2-Bromo-4-fluorophenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 3-(2-Bromo-4-fluorophenyl)acrylic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (5-10 mol %) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or using a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-24 hours).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a solid.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions.

Step Reactant 1 Reactant 2 Key Reagents/Catalyst Product Typical Yield (%) Physical State
1 2-Bromo-4-fluorobenzaldehydeMalonic AcidPyridine, Piperidine3-(2-Bromo-4-fluorophenyl)acrylic acid70-85Solid
2 3-(2-Bromo-4-fluorophenyl)acrylic acidHydrogen (H₂)10% Pd/CThis compound90-98Solid

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons (multiplets), and the two methylene groups of the propanoic acid chain (triplets).
¹³C NMR Resonances for the carboxylic acid carbon, the aromatic carbons (showing C-F and C-Br coupling), and the aliphatic carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₉H₈BrFO₂.
Melting Point A sharp melting point range indicating the purity of the compound.

Potential Biological Relevance and Signaling Pathways

While specific biological data for this compound is not extensively reported in the public domain, its structural class, substituted phenylpropanoic acids, has been widely studied. Many analogs are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1][4] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and carbohydrate metabolism.

There are three main subtypes of PPARs: PPARα, PPARγ, and PPARδ (also known as PPARβ).

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to decreased triglyceride levels and is a target for fibrate drugs.

  • PPARγ: Highly expressed in adipose tissue and plays a crucial role in adipogenesis and insulin sensitization. Thiazolidinediones, a class of antidiabetic drugs, are PPARγ agonists.

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation.

The activation of these receptors by a ligand, such as a phenylpropanoic acid derivative, leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_ligand cluster_cell Intracellular ligand Phenylpropanoic Acid Analog PPAR PPARα / γ / δ ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Gene_Expression Modulates

Caption: Simplified PPAR signaling pathway modulated by phenylpropanoic acid analogs.

The synthesis of novel analogs of this compound can lead to the discovery of new PPAR modulators with improved potency and subtype selectivity, offering potential therapeutic benefits for metabolic disorders. Further screening of these compounds in relevant biological assays is necessary to elucidate their specific mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue IDQuestionPotential CausesSuggested Solutions
LOW-YIELD-001 Why is the overall yield of my reaction consistently low? Incomplete C-C Coupling Reaction: The primary bond-forming step (e.g., Heck or Suzuki-Miyaura coupling) may not be proceeding to completion. This can be due to an inefficient catalyst system, suboptimal reaction conditions, or catalyst deactivation.[1] Side Reactions: Competing reactions such as homocoupling of the boronic acid (in Suzuki coupling) or dehalogenation of the aryl bromide can consume starting materials and reduce the yield of the desired product.[1] Inefficient Hydrolysis: If the synthesis involves an ester intermediate, the final hydrolysis step to the carboxylic acid may be incomplete.[2] Product Loss During Workup/Purification: The desired product may be lost during extraction, washing, or purification steps.Optimize Coupling Reaction: Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[1] Adjust the base and solvent system. Ensure all reagents and solvents are pure and degassed to prevent catalyst poisoning and side reactions.[1] Minimize Side Reactions: For Suzuki coupling, ensure a thoroughly inert atmosphere to minimize homocoupling.[1] For Heck reactions, the choice of base is crucial to avoid side reactions.[3][4] Drive Hydrolysis to Completion: For acidic hydrolysis, use a large excess of water to shift the equilibrium towards the products.[2][5] For basic hydrolysis (saponification), which is generally irreversible, ensure stoichiometric amounts of base are used.[6][7] Improve Purification Protocol: Optimize the pH during extraction to ensure the carboxylic acid is in the appropriate layer. Consider alternative purification methods like recrystallization or column chromatography with a different solvent system.
INCOMPLETE-RXN-002 My reaction is stalling and not going to completion, even after extended reaction times. What should I do? Catalyst Deactivation: The palladium catalyst may be losing its activity over time due to exposure to oxygen or impurities.[1] Insufficient Reagent: One of the coupling partners may be the limiting reagent and has been fully consumed. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rate.Use a Fresh Catalyst: Ensure the catalyst is of high quality and has been stored properly. Consider adding a second portion of the catalyst to the reaction mixture. Check Stoichiometry: Re-evaluate the stoichiometry of your reactants. Solvent Screening: Try a different solvent or a co-solvent system to improve the solubility of your starting materials.
SIDE-PROD-003 I am observing significant formation of side products. How can I improve the selectivity of my reaction? Homocoupling: In Suzuki-Miyaura coupling, the boronic acid can couple with itself to form a biaryl impurity. This is often promoted by the presence of oxygen.[1] Dehalogenation: The starting aryl bromide can be reduced, leading to the formation of a debrominated impurity. Isomerization of Alkene: In Heck reactions, isomerization of the double bond in the product can occur.[4]Degas Solvents Thoroughly: Purge all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] Optimize Base and Ligand: The choice of base and ligand can significantly influence the selectivity of the reaction. For instance, in Heck reactions, the base is crucial for regenerating the active catalyst.[4][8] Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in side product formation. Try running the reaction at a lower temperature.
PURIFICATION-004 I am having difficulty purifying the final product. What are some effective purification strategies? Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making separation by standard column chromatography challenging. Product is an Oil: The final carboxylic acid may be a viscous oil that is difficult to handle and crystallize.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. A patent for a similar compound suggests a mixture of ethyl acetate and n-heptane. pH-Controlled Extraction: As a carboxylic acid, the product's solubility is pH-dependent. Utilize this by performing extractions at different pH values to separate it from neutral or basic impurities. Chromatography Optimization: If using column chromatography, screen different mobile phase compositions and stationary phases. Sometimes a change in the solvent system can significantly improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Mizoroki-Heck or Suzuki-Miyaura Cross-Coupling: An aryl halide (e.g., 1,2-dibromo-4-fluorobenzene or a suitable boronic acid derivative) is coupled with a three-carbon building block. For the Heck reaction, an acrylic acid ester is a common coupling partner.[3][8] For the Suzuki-Miyaura coupling, a corresponding boronic acid or ester would be used.

  • Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid product.[2][5][6]

Q2: Which palladium catalyst and ligand combination is best for the C-C coupling step?

The optimal catalyst and ligand system can be substrate-dependent. For sterically hindered aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos have been shown to be effective in promoting the oxidative addition step.[1] In some cases, ligand-free systems or those with N-heterocyclic carbene (NHC) ligands can also provide high yields.[9]

Q3: What are the key parameters to control for a successful Heck reaction in this synthesis?

For a successful Heck reaction, the critical parameters to control are:

  • Catalyst System: The choice of palladium precursor and ligand is crucial.

  • Base: An appropriate base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active Pd(0) catalyst.[4][8]

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting materials and the appearance of the product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-Bromo-4-fluorophenyl)acrylate via Heck Reaction
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1,2-dibromo-4-fluorobenzene (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq) under a counterflow of inert gas (argon or nitrogen).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Add a degassed solvent (e.g., DMF or acetonitrile), followed by ethyl acrylate (1.2 eq) and a base (e.g., triethylamine, 2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 3-(2-Bromo-4-fluorophenyl)propanoate
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 3-(2-bromo-4-fluorophenyl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add sodium hydroxide (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

G cluster_start Starting Materials cluster_coupling Heck Coupling cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 1,2-Dibromo-4-fluorobenzene 1,2-Dibromo-4-fluorobenzene Heck Reaction Heck Reaction 1,2-Dibromo-4-fluorobenzene->Heck Reaction Acrylic Acid Ester Acrylic Acid Ester Acrylic Acid Ester->Heck Reaction Ester Intermediate Ester Intermediate Heck Reaction->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Catalyst Inactive Catalyst Inactive Incomplete Reaction->Catalyst Inactive Suboptimal Conditions Suboptimal Conditions Incomplete Reaction->Suboptimal Conditions Side Products->Suboptimal Conditions Impure Reagents Impure Reagents Side Products->Impure Reagents Degas Solvents Degas Solvents Side Products->Degas Solvents Optimize Catalyst/Ligand Optimize Catalyst/Ligand Catalyst Inactive->Optimize Catalyst/Ligand Adjust T/Concentration Adjust T/Concentration Suboptimal Conditions->Adjust T/Concentration Purify Reagents Purify Reagents Impure Reagents->Purify Reagents

Caption: Troubleshooting logic for low reaction yield.

G Reaction Yield Reaction Yield Catalyst System Catalyst System Reaction Yield->Catalyst System Reaction Conditions Reaction Conditions Reaction Yield->Reaction Conditions Reagent Quality Reagent Quality Reaction Yield->Reagent Quality Catalyst Choice Catalyst Choice Catalyst System->Catalyst Choice Ligand Choice Ligand Choice Catalyst System->Ligand Choice Temperature Temperature Reaction Conditions->Temperature Solvent Solvent Reaction Conditions->Solvent Base Base Reaction Conditions->Base Purity of Starting Materials Purity of Starting Materials Reagent Quality->Purity of Starting Materials

Caption: Key parameters influencing reaction yield.

References

troubleshooting solubility issues with 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 3-(2-Bromo-4-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted aromatic carboxylic acid. Due to its aromatic ring and halogen substituents, it is expected to have low solubility in aqueous solutions.[1][2][3] The carboxylic acid group provides some capacity for hydrogen bonding, but the larger, nonpolar portion of the molecule dominates its interaction with water.[1][2][3] Solubility is generally higher in organic solvents, particularly polar aprotic solvents.[4]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The limited aqueous solubility of this compound is primarily due to its molecular structure, which has a significant nonpolar character.[5] At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.[6]

Q3: What are the initial steps I should take to improve the solubility of this compound?

The most direct approach for enhancing the solubility of acidic compounds like this is to adjust the pH of the solution.[4][5][6] By increasing the pH, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.[4][5][6] Another common strategy is the use of a co-solvent.[4][7]

Troubleshooting Guide

Issue: The compound precipitates out of my aqueous solution.

Possible Cause 1: pH is too low.

  • Troubleshooting Steps: Gradually add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to increase the pH. The compound should dissolve as the carboxylic acid is converted to its more soluble salt form.[4][5] Monitor the pH to ensure it is compatible with your experimental conditions.

Possible Cause 2: Concentration exceeds the solubility limit.

  • Troubleshooting Steps:

    • Try gently warming the solution to aid dissolution.[4] Note that the compound may precipitate again upon cooling.

    • If a stable room temperature solution is required, reduce the compound's concentration.[4]

Issue: The compound does not dissolve in an organic solvent.

Possible Cause: The chosen organic solvent is not suitable.

  • Troubleshooting Steps:

    • Consult a solvent polarity chart and select a solvent with a different polarity.

    • For carboxylic acids, polar aprotic solvents such as DMSO or DMF, or alcohols like ethanol, are often effective.[4]

Experimental Protocols

Protocol 1: pH Adjustment for Aqueous Solutions
  • Weigh the desired amount of this compound.

  • In a separate container, prepare your desired aqueous buffer.

  • Slowly add the powdered compound to the buffer while stirring.

  • If the compound does not dissolve, begin adding a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Continuously monitor the pH and stir the solution until the compound is fully dissolved.

  • Adjust the final volume with your buffer.

  • Verify that the final pH is compatible with your experiment, as a significant drop in pH may cause the compound to precipitate.[5]

Protocol 2: Using a Co-solvent System
  • Prepare a concentrated stock solution of the compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol).[5] Ensure the compound is completely dissolved in the organic solvent first.

  • Slowly add the stock solution to your aqueous buffer with vigorous stirring.

  • Be mindful of the final concentration of the organic solvent in your working solution, as it may affect your experiment.

Data Presentation

Solvent SystemTemperature (°C)pHExpected Solubility
Deionized Water254Low
Deionized Water258Higher
10% DMSO in Water257Moderate to High
Ethanol25N/AHigh

Visualizations

G cluster_0 start Start: Compound Insoluble in Aqueous Buffer ph_mod Is pH modification compatible with your experiment? start->ph_mod co_solvent Are low concentrations of organic solvents (e.g., DMSO, EtOH) acceptable? ph_mod->co_solvent No try_protocol1 Try Protocol 1: pH Adjustment ph_mod->try_protocol1 Yes try_protocol2 Try Protocol 2: Co-solvency co_solvent->try_protocol2 Yes end Further formulation strategies may be needed co_solvent->end No success Success: Compound Dissolved try_protocol1->success try_protocol2->success

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 pH Dependent Solubilization R-COOH Insoluble Form (Low pH) R-COO- Soluble Salt Form (High pH) R-COOH->R-COO- + OH- R-COO-->R-COOH + H+

Caption: Effect of pH on the solubility of a carboxylic acid.

References

how to minimize byproducts in 3-(2-Bromo-4-fluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic acid. The primary focus of this guide is the minimization of byproducts in the malonic ester synthesis route, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the malonic ester synthesis of this compound?

A1: The most prevalent byproduct is the dialkylated malonic ester.[1] This occurs when the mono-alkylated intermediate is deprotonated again and reacts with a second molecule of the starting material, 2-bromo-4-fluorobenzyl halide.

Q2: Can elimination reactions be a problem with the starting material?

A2: If you are using a secondary alkyl halide as your starting material, elimination reactions can compete with the desired SN2 reaction, leading to the formation of alkene byproducts.[1] For the synthesis of this compound, the precursor is a primary benzyl halide, which minimizes this issue.

Q3: Why is it important to use an alkoxide base that matches the ester group of the malonate?

A3: To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester. For instance, when using diethyl malonate, sodium ethoxide is the preferred base. Using a different alkoxide could lead to a mixture of ester products, complicating purification.

Q4: What are the consequences of incomplete hydrolysis or decarboxylation?

A4: Incomplete hydrolysis of the diester will result in the corresponding ethyl ester of the final product as an impurity. Incomplete decarboxylation will leave the malonic acid derivative, which can be difficult to separate from the desired propanoic acid.

Troubleshooting Guide: Minimizing Byproducts

Issue: High levels of dialkylated byproduct are observed.

  • Question: How can I reduce the formation of the dialkylated propanoic acid derivative?

  • Answer: The formation of the dialkylated byproduct can be minimized by using an excess of the malonic ester relative to the 2-bromo-4-fluorobenzyl halide.[1] A molar ratio of 2:1 to 3:1 (diethyl malonate : benzyl halide) is recommended. This ensures that the enolate of the malonic ester is more likely to react with the starting halide than the enolate of the mono-alkylated product.

Issue: The reaction is slow or incomplete.

  • Question: What steps can be taken to ensure the reaction goes to completion?

  • Answer: Ensure that your reagents and solvent are anhydrous, as water can quench the enolate. The choice of a suitable base is also critical; sodium ethoxide in ethanol is a standard and effective choice for deprotonating diethyl malonate.[2] Gentle heating may be required to drive the alkylation to completion, but excessive heat should be avoided to prevent side reactions.

Issue: Low yield after hydrolysis and decarboxylation.

  • Question: My overall yield is low. What are the likely causes during the final steps?

  • Answer: Ensure complete hydrolysis of the ester groups by using a sufficient excess of acid (e.g., HCl or H2SO4) and allowing for adequate reaction time, typically with heating. For the decarboxylation step, heating the diacid in the acidic solution is necessary.[2] The temperature should be carefully controlled to ensure complete CO2 evolution without causing degradation of the final product.

Quantitative Data on Byproduct Formation

The following table summarizes representative data on how the molar ratio of reactants can influence the product distribution in a typical malonic ester synthesis.

Diethyl Malonate : Benzyl Halide (molar ratio)Yield of Mono-alkylated ProductYield of Di-alkylated Byproduct
1 : 1~60-70%~20-30%
1.5 : 1~75-85%~10-15%
2 : 1~85-95%<5%
3 : 1>95%<2%

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Malonic Ester Synthesis of this compound

This protocol outlines the synthesis starting from 2-bromo-4-fluorobenzyl bromide and diethyl malonate.

Step 1: Formation of Diethyl (2-bromo-4-fluorobenzyl)malonate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol.

  • To this solution, add diethyl malonate (2.0 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl (2-bromo-4-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester from the previous step, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours. This step facilitates both the hydrolysis of the esters and the subsequent decarboxylation.

  • Monitor the evolution of CO2. Once gas evolution ceases, the reaction is typically complete.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting byproduct formation in the malonic ester synthesis of this compound.

G cluster_0 Start: Synthesis of this compound cluster_1 Problem Identification cluster_2 Troubleshooting Pathways cluster_3 Corrective Actions cluster_4 Outcome start Analyze Crude Product (e.g., by NMR, GC-MS) byproduct Major Byproduct Identified? start->byproduct dialkylation Dialkylated Byproduct byproduct->dialkylation Yes unreacted_sm Unreacted Starting Material byproduct->unreacted_sm No increase_malonate Increase Molar Ratio of Diethyl Malonate to Benzyl Halide (e.g., 2:1 or 3:1) dialkylation->increase_malonate other_impurities Other Impurities unreacted_sm->other_impurities No check_conditions Verify Anhydrous Conditions Increase Reaction Time/Temp unreacted_sm->check_conditions Yes purification Optimize Purification (e.g., Recrystallization, Chromatography) other_impurities->purification end_product Pure this compound increase_malonate->end_product check_conditions->end_product purification->end_product

Caption: Troubleshooting workflow for minimizing byproducts.

References

Technical Support Center: Optimizing Coupling Reactions for 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-(2-Bromo-4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: Researchers may encounter several challenges with this substrate, primarily due to the presence of three key functional groups: the aryl bromide, the fluoro substituent, and the carboxylic acid. Potential issues include:

  • Low Reactivity: The electron-withdrawing nature of the fluoro group and the carboxylic acid can influence the reactivity of the aryl bromide.

  • Side Reactions: The carboxylic acid moiety can lead to unwanted side reactions, such as decarboxylation at high temperatures or acting as a coordinating ligand to the palladium catalyst, thereby inhibiting its activity.[1] The fluorine substituent can also promote side reactions like hydrodehalogenation.[2][3]

  • Solubility Issues: The substrate may have limited solubility in common organic solvents used for cross-coupling reactions.

  • Base Sensitivity: The carboxylic acid requires careful selection of a base to avoid deprotonation that might interfere with the catalytic cycle or cause solubility problems.

Q2: Do I need to protect the carboxylic acid group before performing the coupling reaction?

A2: Not necessarily. While traditional approaches often involve protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent interference with the reaction, modern palladium catalysis offers methods that tolerate free carboxylic acids.[4] However, if you are experiencing low yields or side reactions, protecting the carboxylic acid as an ester and then deprotecting it after the coupling can be a viable strategy.[1] 1,1-dimethylallyl (DMA) esters are another option, offering orthogonal deprotection conditions.[5]

Q3: Which type of coupling reaction is most suitable for this substrate?

A3: Suzuki, Heck, and Sonogashira couplings are all viable options for forming new carbon-carbon bonds with this compound. The choice depends on the desired final product:

  • Suzuki Coupling: Ideal for creating biaryl compounds by coupling with a boronic acid or ester.

  • Heck Coupling: Suitable for forming a new alkene by coupling with an olefin.[4]

  • Sonogashira Coupling: Used to introduce an alkyne moiety by coupling with a terminal alkyne.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Catalyst Choice: For this electron-deficient aryl bromide, a robust catalyst system is often required. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can improve catalyst stability and activity.

    • Catalyst Deactivation: The carboxylate formed from the deprotonation of the substrate can coordinate to the palladium center and deactivate the catalyst.[1] Using a ligand that can shield the metal center may mitigate this issue.

    • Oxygen Contamination: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

  • Assess Reagent Quality and Stoichiometry:

    • Reagent Purity: Use high-purity reagents and dry, degassed solvents. Water can contribute to hydrodehalogenation of the aryl bromide.[2][3]

    • Coupling Partner: For Suzuki reactions, ensure the boronic acid is of high quality, as they can degrade upon storage. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common practice.

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. For substrates with a free carboxylic acid, a weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or KOH to avoid side reactions.[6] An additional equivalent of base may be necessary to neutralize the acidic proton of the carboxylic acid.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used, especially in Suzuki reactions. The solubility of the substrate and reagents should be considered.

    • Temperature: If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious of potential decarboxylation at higher temperatures.

Problem 2: Presence of Significant Side Products

The formation of byproducts such as hydrodehalogenation (replacement of bromine with hydrogen) or decarboxylation products can reduce the yield of the desired coupled product.

Troubleshooting Steps:

  • Minimizing Hydrodehalogenation:

    • This side reaction is more common with fluorinated substrates.[2][3]

    • Control Water Content: Use anhydrous solvents and reagents, as water can be a hydrogen source for this side reaction.[2]

    • Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway.

  • Preventing Decarboxylation:

    • Decarboxylation is often induced by high temperatures.[7][8]

    • Lower Reaction Temperature: If decarboxylation is observed, try running the reaction at a lower temperature for a longer duration.

    • Protecting Group: Protecting the carboxylic acid as an ester is an effective way to prevent decarboxylation.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst like XPhos Pd G3.Robust catalysts are often needed for electron-deficient aryl bromides.
Ligand/Pd Ratio 2:1 to 4:1Optimizes catalyst stability and activity.
Base K₃PO₄ or K₂CO₃ (3 equivalents)Moderately basic conditions are generally well-tolerated and effective. An extra equivalent is for the acidic proton.[6]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic systems are common for Suzuki reactions.
Temperature 80-110 °CBalances reaction rate with potential for side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystUse a more robust catalyst/ligand system (e.g., Buchwald ligands).
Poor reagent qualityUse fresh, high-purity reagents and degassed solvents.
Suboptimal baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃). Add an extra equivalent for the carboxylic acid.
Hydrodehalogenation Presence of waterUse anhydrous solvents and reagents.[2]
Inappropriate ligandScreen different phosphine ligands.
Decarboxylation High reaction temperatureLower the reaction temperature and extend the reaction time.[7][8]
Free carboxylic acidProtect the carboxylic acid as an ester.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and a ligand (e.g., P(o-tolyl)₃ (4 mol%)).

  • Reagent Addition: Add a suitable solvent (e.g., DMF or DMA) and a base (e.g., triethylamine (2.0 equiv.)).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2 mol%)), and a copper co-catalyst (e.g., CuI (4 mol%)).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv.), and a base (e.g., triethylamine (2.0 equiv.)).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Start: Coupling of this compound check_yield Low or No Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No catalyst Evaluate Catalyst System - Use robust Pd/ligand combo - Ensure inert atmosphere check_yield->catalyst Yes success Successful Coupling side_products->success No hydrodehalogenation Hydrodehalogenation? - Use anhydrous solvents - Screen ligands side_products->hydrodehalogenation Yes reagents Check Reagents - Purity and stoichiometry - Quality of coupling partner catalyst->reagents conditions Optimize Conditions - Screen bases (K3PO4, K2CO3) - Adjust temperature reagents->conditions conditions->start Re-run Experiment decarboxylation Decarboxylation? - Lower reaction temperature - Protect carboxylic acid hydrodehalogenation->decarboxylation Check for other side products decarboxylation->start Re-run with modifications Suzuki_Catalytic_Cycle cluster_0 Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination

References

Technical Support Center: 3-(2-Bromo-4-fluorophenyl)propanoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Bromo-4-fluorophenyl)propanoic acid. The information is designed to assist in designing, executing, and troubleshooting stress stability studies.

Troubleshooting Guides

This section addresses common issues encountered during forced degradation studies of this compound.

Issue 1: No Degradation Observed Under Stress Conditions

Potential Cause Recommended Action
Insufficient Stress: The conditions (e.g., acid/base concentration, temperature, light intensity) are not harsh enough to induce degradation of the stable C-F and C-Br bonds.Increase the severity of the stress conditions incrementally. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 40°C to 60°C. Extend the duration of the experiment.[1]
High Intrinsic Stability: The molecule is inherently very stable under the applied conditions.Confirm the activity of your stressor. For oxidative studies, ensure the oxidizing agent (e.g., H₂O₂) is not degraded. Consider using a higher intensity light source for photolytic studies as per ICH Q1B guidelines.[2]
Analytical Method Not Indicating Stability: The analytical method (e.g., HPLC) may not be able to separate the parent peak from potential degradants.Re-evaluate and re-validate your analytical method. Ensure it can separate the active pharmaceutical ingredient (API) from all potential degradation products.[1]

Issue 2: Complete or Near-Complete Degradation Observed

Potential Cause Recommended Action
Excessively Harsh Stress Conditions: The applied stress is too aggressive, leading to rapid and extensive degradation of the molecule.Reduce the severity of the stress conditions. For instance, decrease the acid or base concentration, lower the temperature, or shorten the exposure time.[1] The goal is typically to achieve 5-20% degradation to allow for accurate characterization of degradation products.[1]
Sample Preparation Issues: The compound may be unstable in the chosen sample preparation solvent or at the prepared concentration.Evaluate the stability of the compound in the dissolution solvent. Prepare fresh samples immediately before analysis.

Issue 3: Inconsistent and Irreproducible Results

Potential Cause Recommended Action
Variability in Experimental Parameters: Inconsistent control of temperature, concentration of reagents, or exposure times between experiments.Ensure all experimental variables are precisely controlled and monitored. Use calibrated equipment and prepare fresh solutions for each experiment to ensure consistency.[1]
Complex Degradation Pathway: The formation of multiple, unstable intermediate degradation products can lead to variable results.Perform a time-course study to monitor the appearance and disappearance of peaks to better understand the degradation pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

  • Hydrolysis: The carboxylic acid group is unlikely to hydrolyze further. However, under extreme pH and temperature, dehalogenation (loss of bromine or fluorine) could occur, although the C-F bond is typically very stable.

  • Oxidation: The aromatic ring and the benzylic position of the propanoic acid chain are susceptible to oxidation. This could lead to the formation of hydroxylated derivatives or cleavage of the side chain.[3]

  • Photolysis: Exposure to UV light could induce cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the propanoic acid side chain is a possible degradation pathway. Thermal stress can also lead to the formation of brominated benzenes and phenols.[4]

Q2: What are the typical starting conditions for a forced degradation study on this compound?

A2: Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][5] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state sample at 80°C for 48 hours.

  • Photolytic Degradation: As per ICH Q1B guidelines, expose the sample to a light source capable of emitting both UV and visible light.

It is important to adjust these conditions based on the observed degradation to achieve the target of 5-20%.[1]

Q3: How can I identify the unknown peaks in my chromatogram after a stress study?

A3: The identification of unknown degradation products is a critical step.[6] The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights. Further fragmentation using tandem MS (MS/MS) can provide structural information to help elucidate the identity of the degradants.

Q4: Is mass balance important in a forced degradation study?

A4: Yes, establishing a mass balance is crucial. It is the process of accounting for all the drug substance after degradation by summing the amount of undegraded drug and all the degradation products. A good mass balance (typically between 95% and 105%) demonstrates that all major degradation products have been detected and that the analytical method is stability-indicating.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative data should be structured.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradants
0.1 M HCl (60°C, 24h)8.2%2
0.1 M NaOH (60°C, 24h)15.5%3
3% H₂O₂ (RT, 24h)11.3%1
Thermal (80°C, 48h)5.1%1
Photolytic (ICH Q1B)18.9%4

Table 2: Chromatographic Data for Degradation Products

Stress ConditionPeakRetention Time (min)Relative Retention Time% Peak Area
0.1 M HClParent10.51.0091.8
DP-H18.20.785.3
DP-H212.11.152.9
0.1 M NaOHParent10.51.0084.5
DP-B17.50.718.1
DP-B29.80.934.2
DP-B311.71.113.2
3% H₂O₂Parent10.51.0088.7
DP-O113.41.2811.3

(DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with the acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH) to a final concentration of approximately 100 µg/mL. Incubate at the desired temperature for a specified time.

    • Oxidation: Dilute the stock solution with the oxidizing agent (e.g., 3% H₂O₂) to the target concentration. Keep at room temperature or a specified temperature.

    • Thermal: Place the solid compound in a controlled temperature oven.

    • Photolytic: Expose the solid compound or a solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection at a suitable wavelength.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound and identify and quantify any degradation products.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation stock_solution Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize/Dilute sampling->neutralize hplc_analysis HPLC-UV/PDA Analysis neutralize->hplc_analysis quantify Quantify Degradation hplc_analysis->quantify identify Identify Degradants (LC-MS) quantify->identify mass_balance Calculate Mass Balance identify->mass_balance

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent 3-(2-Bromo-4-fluorophenyl) propanoic acid dehalogenation Dehalogenated Product (Loss of Br) parent->dehalogenation [H+]/[OH-] hydroxylated Hydroxylated Derivative parent->hydroxylated [O] defluorinated Debrominated Product parent->defluorinated side_chain_cleavage Side-chain Cleavage Product hydroxylated->side_chain_cleavage [O] dimer Dimerization Product defluorinated->dimer

Caption: Hypothetical degradation pathways for the compound.

References

refining analytical methods for 3-(2-Bromo-4-fluorophenyl)propanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3-(2-Bromo-4-fluorophenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a primary recommendation due to its robustness and wide availability. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for impurity profiling, though it often requires derivatization to improve the volatility of the acidic analyte. For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: Why is derivatization often necessary for the GC-MS analysis of carboxylic acids like this compound?

A2: Carboxylic acids are polar and have low volatility, which makes them challenging to analyze directly by GC-MS. These properties can lead to poor peak shape, tailing, and adsorption onto the GC column, resulting in inaccurate and irreproducible data.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, making the compound more amenable to GC analysis.

Q3: What are common causes of peak tailing in the HPLC analysis of this compound?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. These include strong interactions between the acidic analyte and the stationary phase, sample overload, or issues with the mobile phase pH.[2] It can also be a sign of column contamination or degradation.

Q4: How can I improve the reproducibility of my injections in GC-MS analysis?

A4: Poor reproducibility in GC-MS can stem from the injection system. Inconsistent injection volumes, a contaminated inlet liner or septum, and fluctuations in the inlet temperature can all lead to variability. To improve reproducibility, it is crucial to regularly clean or replace the inlet liner and septum, calibrate the autosampler, and ensure a stable inlet temperature.[3]

Q5: What are matrix effects in LC-MS/MS analysis and how can they be mitigated?

A5: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[4][5] This can adversely affect the accuracy and sensitivity of the analysis.[4][5] To mitigate matrix effects, one can optimize sample preparation to remove interfering components, adjust chromatographic conditions to separate the analyte from matrix components, or use a stable isotope-labeled internal standard.[6]

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and stationary phase.Use a mobile phase with an appropriate pH to suppress the ionization of the carboxylic acid. Consider a column with end-capping or a different stationary phase.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Splitting Co-elution of an impurity.Optimize the mobile phase composition or gradient to improve resolution.
Column frit blockage.Back-flush the column. If the issue remains, replace the frit or the column.[7]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution Inadequate separation between analyte and other components.Adjust the mobile phase composition (e.g., organic solvent ratio, pH). Optimize the column temperature. Consider a column with a different selectivity or higher efficiency.
Baseline Drift Column not equilibrated.Allow for sufficient column equilibration time with the mobile phase.
Mobile phase composition changing.Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.
GC-MS Troubleshooting
IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet or column.Use a deactivated inlet liner. Condition the column at a high temperature.
Incomplete derivatization.Optimize the derivatization reaction conditions (reagent concentration, temperature, time).
Low Sensitivity Analyte degradation in the injector.Lower the injector temperature.
Leaks in the system.Perform a leak check of the injector, column connections, and mass spectrometer.
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise injections. Check the syringe for damage.[3]
Septum leak.Replace the injector septum.
Ghost Peaks Carryover from a previous injection.Run a blank solvent injection to confirm. Increase the bake-out time at the end of the run.
Contaminated syringe or inlet liner.Clean the syringe thoroughly. Replace the inlet liner.
LC-MS/MS Troubleshooting
IssuePotential CauseRecommended Solution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample cleanup (e.g., solid-phase extraction). Modify the chromatographic method to separate the analyte from interferences. Use a stable isotope-labeled internal standard.[6]
Low Signal Intensity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase pH or add modifiers to enhance ionization.
Analyte instability in the ion source.Reduce the source temperature.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the LC pump is functioning correctly and the mobile phase is properly prepared and degassed.
Column temperature variations.Use a column oven to maintain a stable temperature.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Sample Preparation Dissolve the sample in the mobile phase or a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling (with Derivatization)

This method requires derivatization of the carboxylic acid to a more volatile ester.

ParameterRecommended Condition
Derivatization Esterification with BF3-Methanol or silylation with BSTFA.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu (Scan mode)
Sample Preparation Accurately weigh the sample, add an internal standard, and perform derivatization according to a standard protocol. Extract the derivative into an appropriate organic solvent (e.g., hexane).
LC-MS/MS Method for Trace Level Detection

This highly sensitive method is suitable for detecting low concentrations of the analyte in complex matrices.

ParameterRecommended Condition
LC Column C18, 100 mm x 2.1 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Monitor precursor to product ion transitions specific to the analyte.
Sample Preparation Sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove matrix interferences. The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC / GC / LC) Injection->Separation Detection Detection (UV / MS / MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification TroubleshootingLogic Problem Analytical Problem Identified (e.g., Poor Peak Shape) CheckSystem Check Instrument System Suitability Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters SystemOK->CheckMethod Yes FixSystem Perform Instrument Maintenance SystemOK->FixSystem No MethodOK Method Parameters Correct? CheckMethod->MethodOK CheckSample Investigate Sample Preparation MethodOK->CheckSample Yes OptimizeMethod Optimize Method Parameters MethodOK->OptimizeMethod No SampleOK Sample Prep Correct? CheckSample->SampleOK OptimizeSamplePrep Refine Sample Preparation Protocol SampleOK->OptimizeSamplePrep No Resolved Problem Resolved SampleOK->Resolved Yes FixSystem->CheckSystem OptimizeMethod->CheckMethod OptimizeSamplePrep->CheckSample

References

Technical Support Center: Strategies to Improve Regioselectivity of Reactions with Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity in reactions with indole-based compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my electrophilic substitution reaction on an unsubstituted indole yield the C3-functionalized product?

The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position. This is because the carbocation intermediate formed by attack at C3 is more stable than the one formed by attack at C2. The positive charge at C3 can be effectively delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring.

Q2: I am observing a mixture of C2 and C3 isomers in my reaction. How can I improve the selectivity?

Obtaining a mixture of C2 and C3 isomers is a common issue, especially in transition metal-catalyzed reactions. The regioselectivity can be influenced by a variety of factors including the choice of catalyst, ligands, solvent, and the protecting group on the indole nitrogen. For instance, in palladium-catalyzed arylations, the choice of base can be crucial in directing the selectivity. To improve selectivity, a systematic optimization of reaction conditions is recommended. Consider screening different ligands, as their steric and electronic properties can significantly influence the regiochemical outcome.

Q3: How can I achieve functionalization at the C2 position, overriding the inherent C3 selectivity?

Achieving C2 selectivity typically requires overcoming the intrinsic preference for C3 functionalization. A common and effective strategy is the use of a directing group on the indole nitrogen. Groups such as acetyl, pivaloyl, or pyrimidyl can chelate to a metal catalyst, directing the functionalization to the adjacent C2 position. Palladium and rhodium catalysts are frequently used in these transformations.

Q4: Functionalization of the benzene ring of indole (C4-C7) is proving difficult. What strategies can I employ?

Functionalizing the benzenoid core of the indole is challenging due to the higher reactivity of the pyrrole ring. The most successful strategies rely on directing groups attached to the indole nitrogen. These groups position a metal catalyst in proximity to the C7-H bond, facilitating its activation. For example, a pivaloyl or a phosphinoyl group on the nitrogen can direct rhodium or palladium catalysts to functionalize the C7 position.

Troubleshooting Guides

Issue 1: Poor Selectivity in Palladium-Catalyzed Heck Reactions (C2 vs. C3)

Problem: My Pd-catalyzed oxidative Heck reaction is giving a mixture of C2 and C3-alkenylated indoles, with the C3 isomer being the major product. I want to obtain the C2 isomer selectively.

Possible Causes and Solutions:

  • Ligand Choice: The ligand plays a critical role in determining the regioselectivity of the Heck reaction. Standard conditions, sometimes even without a specific ligand (or using a simple one like DMSO), often favor the thermodynamically stable C3 product.

  • Solution: Employ a specially designed ligand to switch the selectivity. A sulfoxide-2-hydroxypyridine (SOHP) ligand has been shown to effectively promote C2-selectivity by altering the regioselectivity-determining step of the catalytic cycle.

Workflow for Shifting to C2 Selectivity:

G start Desired Functionalization Position? c3 C3 Position start->c3 Inherent Reactivity c2 C2 Position start->c2 Directed Reactivity c4c7 C4-C7 Positions start->c4c7 Directed Reactivity strategy_c3 Standard Electrophilic Substitution or Pd-catalyzed Heck (no special ligand) c3->strategy_c3 strategy_c2 Use N-Directing Group (e.g., Acetyl, Pyrimidyl) + Pd or Rh catalyst c2->strategy_c2 strategy_c4c7 Use N-Directing Group (e.g., Pivaloyl, Phosphinoyl) + Rh or Pd catalyst c4c7->strategy_c4c7 Heck_Pathway cluster_0 Catalytic Cycle cluster_1 No Specific Ligand cluster_2 With SOHP Ligand Indole_Pd Indole-Pd(II) Complex CH_Activation_C3 C-H Activation at C3 (Lower Energy Barrier) Indole_Pd->CH_Activation_C3 CH_Activation_C2 C-H Activation at C2 Indole_Pd->CH_Activation_C2 CH_Activation_C3_rev C-H Activation at C3 (Reversible) Indole_Pd->CH_Activation_C3_rev Product_C3 C3-Alkenylated Product CH_Activation_C3->Product_C3 Irreversible Product_C2 C2-Alkenylated Product CH_Activation_C2->Product_C2 Faster Functionalization

Validation & Comparative

Confirming the Structure of Synthesized 3-(2-Bromo-4-fluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of the target compound, 3-(2-Bromo-4-fluorophenyl)propanoic acid. We present expected analytical outcomes and compare them with data from structurally related compounds to offer a framework for structural verification.

The correct identification of this compound is paramount as its isomeric purity and structural integrity are crucial for its intended downstream applications, which could include its use as a building block in the synthesis of pharmacologically active molecules. Phenylpropanoic acid derivatives are known to be important intermediates in drug discovery.[1][2] Minor changes in the substitution pattern on the phenyl ring can lead to significant differences in biological activity. Therefore, rigorous analytical confirmation is not just a procedural formality but a scientific necessity.

Experimental Workflow for Structural Confirmation

The following diagram outlines a typical workflow for the synthesis and structural confirmation of a target organic compound like this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms purity Purity Assessment (e.g., HPLC, GC) purification->purity interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation purity->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Comparative Spectroscopic Data Analysis

Due to the limited availability of published spectra for this compound, this guide utilizes data from structurally similar compounds to predict and benchmark the expected analytical results. The following table summarizes the expected and comparative data from key analytical techniques.

Analytical TechniqueExpected Data for this compoundComparative Data for Related Compounds
¹H NMR Aromatic protons (multiplets), Propanoic acid chain protons (triplets or multiplets), Carboxylic acid proton (broad singlet)For propanoic acid, characteristic peaks are observed for the methyl (triplet), methylene (quartet), and carboxylic acid (singlet) protons.[3]
¹³C NMR Aromatic carbons (multiple signals), Carbonyl carbon (~170-180 ppm), Aliphatic carbonsFor 3-bromopropanoic acid, shielding and deshielding effects influence the chemical shifts of the carbons in the propanoic acid chain.[4]
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch, C-F stretchFor propanoic acid, a broad O-H stretch from 3300 to 2500 cm⁻¹ and a C=O stretch from 1725 to 1700 cm⁻¹ are characteristic.[5] For 3-(4-Fluorophenyl)propionic acid, IR spectra are available for comparison.[6][7]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₉H₈BrFO₂ (247.06 g/mol )The mass spectrum of propanoic acid shows a molecular ion peak at m/z 74.[8] For 3-phenylpropionic acid, 2-bromo-4-fluorophenyl ester, the molecular weight is 323.157 g/mol .[9]

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 400 MHz or 500 MHz NMR spectrometer. Key parameters to record include chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. Compare the observed spectra with predicted spectra or data from similar compounds.[3][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • IR Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as the O-H of the carboxylic acid, the C=O of the carbonyl group, and C-X bonds (C-Br, C-F).[5][6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.[8][9]

Conclusion

Confirming the structure of a newly synthesized compound such as this compound is a meticulous process that relies on the convergence of data from multiple analytical techniques. By following a systematic workflow and comparing the acquired data with expected values and data from related compounds, researchers can confidently verify the identity and purity of their target molecule. This foundational step is essential for the integrity of subsequent research and the development of novel chemical entities.

References

A Comparative Analysis of 3-(2-Bromo-4-fluorophenyl)propanoic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and biological activities of 3-(2-Bromo-4-fluorophenyl)propanoic acid and its structural analogs.

This guide provides a comparative analysis of this compound and its related analogs, focusing on their potential as scaffolds in drug discovery. Due to the limited availability of direct comparative studies, this analysis synthesizes data from structurally similar compounds to highlight key structure-activity relationships and inform future research directions. The information presented is intended to guide the selection and design of novel therapeutic agents based on the phenylpropanoic acid backbone.

Physicochemical Properties: A Comparative Overview

The substitution pattern of halogen atoms on the phenyl ring of 3-phenylpropanoic acid derivatives significantly influences their physicochemical properties, such as molecular weight, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. A summary of these properties for this compound and its selected analogs is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound174603-55-5C₉H₈BrFO₂247.06
3-(2-Chloro-4-fluorophenyl)propanoic acid[1]174603-38-4C₉H₈ClFO₂202.61[1]
3-(4-Fluorophenyl)propanoic acid[2]459-31-4C₉H₉FO₂168.16[2]
3-(2-Bromophenyl)propanoic acid18698-00-5C₉H₉BrO₂229.07
3-(3-Fluorophenyl)propanoic acid117391-51-2C₉H₁₀FNO₂183.18[3]
2-Amino-3-(2-bromophenyl)propanoic acid[4]30163-16-7C₉H₁₀BrNO₂244.08[4]
(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid[5]Not AvailableC₁₇H₁₅BrFNO₃396.21

Comparative Biological Activities

Arylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] Recent research has also explored their potential as anticancer agents. The following table summarizes the available in vitro biological activity data for analogs of this compound. It is important to note that direct comparative data for the lead compound is limited, and the presented data is for structurally related molecules.

Compound/AnalogBiological ActivityAssay SystemIC₅₀/Activity
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid[7]Anti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in edema at 20 mg/kg[7]
Cinnamic acid derivatives[8]Anti-inflammatoryLPS-induced NO production in RAW 264.7 cellsIC₅₀ = 8 - 22 mM[8]
Phenolic acid derivatives[9]Anti-inflammatoryLPS-induced inflammation in RAW 264.7 cellsActive at 1–25 μM[9]
Pinostrobin propionate[10]Anticancer (Cytotoxicity)T47D breast cancer cellsIC₅₀ = 0.57 mM[10]
Pinostrobin butyrate[10]Anticancer (Cytotoxicity)T47D breast cancer cellsIC₅₀ = 0.40 mM[10]
2-(4-Fluorophenyl)-N-(halo/nitrophenyl)acetamide derivatives[7]Anticancer (Cytotoxicity)PC3 prostate cancer cellsIC₅₀ = 102 μM (for the most active compound)[7]
Benzoic acid[11]Anticancer (Cytotoxicity)Various cancer cell linesIC₅₀ range = 85.54 to 670.6 µg/ml[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments relevant to the comparative analysis of this compound and its analogs.

Synthesis of 3-(Aryl)propanoic Acids via Friedel-Crafts Acylation

This protocol is a generalized procedure based on the synthesis of similar compounds.[12]

Materials:

  • Substituted benzene (e.g., 1-bromo-3-fluorobenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM in the flask and cool to 0°C in an ice bath.

  • Dissolve succinic anhydride (1.1 equivalents) in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature below 10°C.

  • After the addition is complete, add the substituted benzene (1.0 equivalent) dropwise, keeping the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is a common method to screen for COX-1 and COX-2 inhibitors.[13][14]

Materials:

  • COX-1 or COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorometer

Procedure:

  • In a 96-well plate, add the assay buffer, heme, ADHP, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. For control wells, add the solvent only.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for a set period.

  • The rate of increase in fluorescence corresponds to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

  • Cancer cell line of interest (e.g., A549, PC3, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropanoic_Acids This compound & Analogs Arylpropanoic_Acids->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition by arylpropanoic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anti_Inflammatory_Assay In Vitro Anti-inflammatory Assay (COX Inhibition) Characterization->Anti_Inflammatory_Assay Anticancer_Assay In Vitro Anticancer Assay (MTT Assay) Characterization->Anticancer_Assay IC50_Determination IC50 Value Determination Anti_Inflammatory_Assay->IC50_Determination Anticancer_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of propanoic acid analogs.

References

Comparative Guide to Analytical Method Validation for 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two hypothetical analytical methods for the quantitative determination of 3-(2-Bromo-4-fluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The comparison is based on standard validation parameters outlined by major regulatory bodies, ensuring the methods' suitability for their intended use in a research and drug development setting.[1][2][3]

Introduction

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2] For pharmaceutical intermediates like this compound, robust and reliable analytical methods are crucial for ensuring product quality and consistency. This guide compares a primary High-Performance Liquid Chromatography (HPLC) method (Method A) with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method (Method B).

Methodology and Experimental Protocols

Detailed experimental protocols for both analytical methods are provided below. These protocols are designed to be representative of standard practices for the analysis of phenylpropanoic acid derivatives.

Method A: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.5) in a 50:50 (v/v) ratio.[4][5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 225 nm.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in the mobile phase.[5] Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 to 50 µg/mL.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: The analyte is derivatized prior to analysis to improve volatility and chromatographic performance. A common approach for carboxylic acids is silylation.

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • MS Detector: Operated in electron ionization (EI) mode.[8]

  • Mass Range: Scanned over a mass-to-charge (m/z) ratio range appropriate for the derivatized analyte.

  • Standard Preparation: Standards are prepared in a suitable solvent and derivatized in the same manner as the samples.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative data obtained from the validation of Method A and Method B.

Validation Parameter Method A (HPLC) Method B (GC-MS) Acceptance Criteria
Specificity No interference from blank and placebo.No interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time.[1]
Linearity (Correlation Coefficient, r²) 0.99950.9991r² ≥ 0.999[2]
Range (µg/mL) 5 - 401 - 30To be defined by the application.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98.0% - 102.0%.
Precision (RSD%)
- Repeatability0.8%1.2%RSD ≤ 2%
- Intermediate Precision1.5%1.8%RSD ≤ 3%
Limit of Detection (LOD) (µg/mL) 0.50.2To be determined.
Limit of Quantitation (LOQ) (µg/mL) 1.50.7To be determined.
Robustness Unaffected by minor changes in pH and mobile phase composition.Unaffected by minor changes in oven temperature ramp rate.No significant impact on results from minor variations.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Method Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Develop_Method Develop Analytical Method Set_Criteria->Develop_Method Perform_Validation Perform Validation Experiments Develop_Method->Perform_Validation Analyze_Data Analyze Validation Data Perform_Validation->Analyze_Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report Approval Review and Approval Validation_Report->Approval

Caption: A flowchart of the analytical method validation process.

Interrelationship of Validation Parameters

This diagram shows the logical connections between different analytical method validation parameters.

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Precision->LOQ

Caption: Relationships between key analytical validation parameters.

References

A Comparative Guide to the Biological Efficacy of Substituted Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data on the specific biological efficacy of 3-(2-Bromo-4-fluorophenyl)propanoic acid is limited. This guide therefore provides a comparative analysis of structurally related propanoic acid derivatives to offer a framework for potential research and evaluation of the target compound. The data presented herein is based on published studies of other substituted propanoic acids.

The derivatives of propanoic acid are a versatile class of molecules with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] This guide compares the biological efficacy of two classes of substituted propanoic acid derivatives that have been evaluated for their anticancer and antioxidant properties, and discusses the well-established anti-inflammatory mechanism of the broader class of arylpropionic acids.

Anticancer and Antiproliferative Efficacy

Recent studies have focused on synthesizing and evaluating novel propanoic acid derivatives for their potential as anticancer agents. The following sections summarize the antiproliferative activity of two distinct series of these compounds against various cancer cell lines.

3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been synthesized and evaluated for antiproliferative activity against lung cancer models.[4][5] Structure-activity relationship (SAR) analysis revealed that the presence of an oxime (-C=NOH) functional group significantly enhances cytotoxic activity.[4] Certain compounds demonstrated more potent activity than the standard chemotherapeutic agent, cisplatin.[4][5]

Compound IDModificationsCell LineIC50 (µM)
21 Oxime derivativeA5495.42
22 Oxime derivative with Cl-Ph substitutionA5492.47
Cisplatin (Reference Drug)A549>10 (approx.)*
21 Oxime derivativeH69Not specified
22 Oxime derivative with Cl-Ph substitutionH69Not specified
25 Carbohydrazide with oximeH69Not specified
26 Carbohydrazide with oxime and Cl-PhH69Not specified
21 Oxime derivativeH69AR (anthracycline-resistant)Not specified
22 Oxime derivative with Cl-Ph substitutionH69AR (anthracycline-resistant)Not specified
25 Carbohydrazide with oximeH69AR (anthracycline-resistant)Not specified
26 Carbohydrazide with oxime and Cl-PhH69AR (anthracycline-resistant)Not specified
Note: The original study states that compounds 21 and 22 surpassed the efficacy of cisplatin, which reduced A549 viability to 65.9% at the tested concentration.[4]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Another class of derivatives, featuring a 4-hydroxyphenyl moiety, has been investigated for both anticancer and antioxidant properties.[6][7] Several of these compounds were found to reduce the viability of A549 non-small cell lung cancer cells by over 50% and inhibit cell migration.[6] The presence of the phenolic group is also believed to confer antioxidant activity, which is crucial for mitigating the reactive oxygen species (ROS) that play a role in cancer pathogenesis.[6][7]

Compound IDKey Structural FeatureA549 Cell Viability (%)
12 1-Naphthyl substituent42.1
20 2-Furyl substituent<50
21 Substituted aromatic ring<50
22 Substituted aromatic ring<50
29 Heterocyclic substituent<50
Cisplatin (Reference Drug)Reduced to ~65-70
Note: Data represents the remaining cell viability after 24 hours of treatment with the compounds.[7]

Anti-inflammatory Efficacy of Arylpropionic Acids

This compound belongs to the broader class of arylpropionic acids, which includes many common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][3] The primary mechanism of action for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[1]

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking these enzymes, arylpropionic acids reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

G cluster_pathway Arachidonic Acid Cascade cluster_cox COX Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs Inhibitor Arylpropionic Acids (e.g., Ibuprofen) Inhibitor->COX G cluster_prep Preparation cluster_treat Treatment & Assay cluster_analysis Data Analysis A1 Seed Cells in 96-well Plates B1 Treat Cells with Test Compounds A1->B1 A2 Prepare Compound Serial Dilutions A2->B1 B2 Incubate for 24-48 hours B1->B2 B3 Perform Viability Assay (e.g., MTT) B2->B3 B4 Perform Migration Assay (e.g., Scratch Assay) B2->B4 C1 Read Absorbance (MTT Assay) B3->C1 C2 Image and Measure Wound Area (Migration) B4->C2 C3 Calculate IC50 Values & Migration Rate C1->C3 C2->C3 C4 Compare Efficacy C3->C4

References

cross-validation of experimental results for 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative analysis of 3-(2-Bromo-4-fluorophenyl)propanoic acid based on available data for structurally related compounds. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. This guide proposes a framework for its evaluation by drawing parallels with analogous arylpropanoic acid derivatives.

Introduction

This compound is a halogenated arylpropanoic acid derivative. The arylpropanoic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The unique substitution pattern of a bromo and a fluoro group on the phenyl ring suggests that this compound could serve as a valuable intermediate in medicinal chemistry or possess intrinsic biological activities worth exploring. This guide outlines the known properties of this compound and provides a comparative analysis with functionally evaluated analogs, offering a roadmap for its experimental validation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for designing experimental protocols, including solubility and formulation studies.

PropertyValueSource
CAS Number 174603-55-5
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Comparative Analysis with Structurally Related Compounds

While direct experimental data for this compound is lacking, studies on other substituted phenylpropanoic acid derivatives provide insights into its potential biological activities. These activities often include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of 3-aminopropanoic acid have been investigated for their antiproliferative effects. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown the ability to reduce the viability of A549 human lung adenocarcinoma cells.[3] Similarly, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives have demonstrated potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cell lines.[4]

Table 1: Comparative Anticancer Activity of Related Propanoic Acid Derivatives

Compound/Derivative ClassCell LineKey FindingsReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung Carcinoma)Certain derivatives significantly reduce cell viability.[3]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivativesH69 & H69AR (Lung Carcinoma)Exhibited low micromolar IC₅₀ values, in some cases more potent than cisplatin.[4]
Antimicrobial Activity

The propanoic acid scaffold is also found in compounds with antimicrobial properties. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[5]

Table 2: Comparative Antimicrobial Activity of Related Propanoic Acid Derivatives

Compound/Derivative ClassPathogenKey FindingsReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesESKAPE group bacteria, Candida speciesShowed selective antimicrobial activity against methicillin-resistant S. aureus and vancomycin-resistant E. faecalis.[5]

Proposed Experimental Protocols for Validation

To elucidate the biological profile of this compound, a series of in vitro experiments are proposed based on the activities observed in its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay will determine the effect of the compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous cell line (e.g., HEK293) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: A stock solution of this compound will be prepared in DMSO and serially diluted to the desired concentrations in the cell culture medium.

  • Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. The medium will then be replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.

  • Incubation: The plates will be incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) will be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method will be used to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) will be cultured to the mid-logarithmic phase and diluted to a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compound will be serially diluted in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculation: Each well will be inoculated with the standardized microbial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflow and Potential Mechanisms

To aid in the conceptualization of the proposed research, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that related compounds are known to modulate.

experimental_workflow Experimental Workflow for Biological Evaluation cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis & Purification of This compound characterization Physicochemical Characterization (NMR, MS, Purity) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: Proposed experimental workflow for the biological characterization of this compound.

signaling_pathway Hypothetical Signaling Pathway Modulation cluster_cell Cancer Cell drug Arylpropanoic Acid Derivative receptor Cell Surface Receptor (e.g., EGFR) drug->receptor Inhibition apoptosis Apoptosis drug->apoptosis Induction pi3k PI3K/Akt Pathway receptor->pi3k Activation ras Ras/Raf/MEK/ERK Pathway receptor->ras Activation pi3k->apoptosis Inhibition proliferation Cell Proliferation & Survival pi3k->proliferation ras->apoptosis Inhibition ras->proliferation

Caption: A potential mechanism of action for anticancer activity, involving the inhibition of key signaling pathways.

Conclusion

This compound represents an under-investigated molecule with potential for biological activity, given its structural similarity to known bioactive compounds. The proposed experimental framework provides a starting point for its systematic evaluation. The findings from these studies will be critical in determining its potential as a lead compound for drug discovery or as a tool for chemical biology research. Further investigations into its mechanism of action will be warranted should significant activity be observed in the initial screens.

References

A Comparative Guide to γ-Secretase Modulators for Alzheimer's Disease Drug Discovery: Benchmarking 3-(2-Bromo-4-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of γ-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease. While direct benchmark studies on 3-(2-Bromo-4-fluorophenyl)propanoic acid derivatives are not extensively available in publicly accessible literature, this document establishes a framework for their evaluation by comparing the performance of other well-characterized, potent GSMs. The provided experimental data, protocols, and pathway diagrams are intended to guide research and development efforts for novel GSM candidates.

Executive Summary

γ-Secretase modulators represent a sophisticated therapeutic strategy for Alzheimer's disease by selectively altering the activity of γ-secretase to reduce the production of the aggregation-prone amyloid-β 42 (Aβ42) peptide, while increasing the formation of shorter, less amyloidogenic Aβ species. This mechanism contrasts with that of γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to the inhibition of other critical signaling pathways, such as Notch signaling. This guide presents preclinical data for several leading GSMs to serve as a benchmark for the evaluation of new chemical entities, including derivatives of this compound.

Data Presentation: Comparative In Vitro and In Vivo Performance of Benchmark γ-Secretase Modulators

The following tables summarize the performance of several well-documented GSMs from different chemical classes. This data provides a reference for the potency and efficacy expected from a promising GSM candidate.

Table 1: Comparative In Vitro Activity of Benchmark γ-Secretase Modulators

Compound IDChemical ClassCell LineAβ42 IC50 (nM)Aβ40 IC50 (nM)Aβ38 EC50 (nM)Selectivity for Notch CleavageReference
BPN-15606 Bridged HeterocycleSH-SY5Y-APP751717N/ANo effect up to 25 µM[1][2]
Compound 2 (776890) PyridazineN/A4.18018N/A[3]
Compound 3 (779690) PyridazineN/A5.38729N/A[3]
JNJ-40418677 Carboxylic AcidSK-N-BE2200>10,000N/A>50-fold selectivity[4]
GSM-2 Piperidine Acetic AcidN/AN/AN/AN/ADoes not increase β-CTF[5]

N/A: Data not available in the cited literature.

Table 2: Comparative In Vivo Efficacy of Benchmark γ-Secretase Modulators

Compound IDAnimal ModelDoseRoute% Brain Aβ42 Reduction% Brain Aβ40 ReductionReference
BPN-15606 C57BL/6 Mice25 mg/kgOralSignificant reductionSignificant reduction[2]
BPN-15606 Rats5-10 mg/kgOralSignificant reductionSignificant reduction[2]
Compound 2 (776890) PSAPP Transgenic Mice10 mg/kgOralDose-dependent reductionDose-dependent reduction[3]
JNJ-40418677 Tg2576 Mice20-120 mg/kg (chronic)Oral (diet)Dose-dependent reductionN/A[4]

N/A: Data not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of GSMs. Below are outlines of key experimental protocols.

In Vitro Aβ42 and Aβ40 Reduction Assay
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines stably overexpressing human amyloid precursor protein (APP) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., a this compound derivative) or a reference GSM for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Aβ Quantification: The levels of Aβ42 and Aβ40 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for the reduction of each Aβ species is calculated from the dose-response curves.

Notch Signaling Inhibition Assay
  • Cell Line: A cell line expressing a Notch receptor (e.g., Notch1) is used.

  • Compound Treatment: Cells are treated with the test compound at concentrations at and above its Aβ42 IC50. A known GSI is used as a positive control.

  • Analysis of Notch Cleavage: The generation of the Notch intracellular domain (NICD) is measured by Western blotting or a reporter gene assay.

  • Evaluation: The concentration of the test compound that inhibits NICD formation is determined to assess its selectivity.

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: An appropriate transgenic mouse model that develops amyloid pathology (e.g., Tg2576 or PSAPP mice) is used.

  • Compound Administration: The test compound is administered orally (e.g., by gavage or in the diet) at various doses for a defined period (acute or chronic).

  • Sample Collection: At the end of the treatment period, brain tissue and plasma are collected.

  • Aβ Quantification: Brain homogenates are prepared, and the levels of soluble and insoluble Aβ42 and Aβ40 are measured by ELISA or MSD.

  • Data Analysis: The percentage reduction in brain Aβ levels is calculated for each dose group compared to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP alpha_secretase α-secretase APP_non->alpha_secretase cleavage sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha gamma_secretase_non γ-secretase CTF_alpha->gamma_secretase_non p3 p3 peptide gamma_secretase_non->p3 AICD_non AICD gamma_secretase_non->AICD_non APP_amy APP beta_secretase β-secretase (BACE1) APP_amy->beta_secretase cleavage sAPP_beta sAPPβ (soluble) beta_secretase->sAPP_beta CTF_beta β-CTF (C99) beta_secretase->CTF_beta gamma_secretase_amy γ-secretase CTF_beta->gamma_secretase_amy Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

GSM_vs_GSI_Mechanism cluster_gamma_secretase γ-secretase Complex cluster_substrates Substrates cluster_products Cleavage Products cluster_gsi_outcome GSI Outcome cluster_gsm_outcome GSM Outcome gamma_secretase γ-secretase Abeta_mix Aβ42 (High) / Aβ38 (Low) gamma_secretase->Abeta_mix NICD NICD (Active) gamma_secretase->NICD APP_CTF APP-CTF APP_CTF->gamma_secretase Notch Notch Notch->gamma_secretase Abeta_shifted Aβ42 (Low) / Aβ38 (High) Abeta_inhibited Aβ (Inhibited) NICD_inhibited NICD (Inhibited) GSI γ-Secretase Inhibitor (GSI) GSI->gamma_secretase Inhibits GSM γ-Secretase Modulator (GSM) GSM->gamma_secretase Modulates

Caption: Mechanism of Action: GSM vs. GSI.

Experimental_Workflow start Compound Synthesis (e.g., 3-(2-Bromo-4-fluorophenyl) propanoic acid derivative) in_vitro_screening In Vitro Screening: Aβ42/40 Reduction Assay start->in_vitro_screening ic50_determination IC50 Determination in_vitro_screening->ic50_determination notch_assay Notch Selectivity Assay ic50_determination->notch_assay Potent Hit data_analysis Data Analysis and Lead Optimization ic50_determination->data_analysis Low Potency admet_profiling In Vitro ADMET Profiling notch_assay->admet_profiling Selective notch_assay->data_analysis Not Selective in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) admet_profiling->in_vivo_pk Favorable Profile admet_profiling->data_analysis Poor Profile in_vivo_efficacy In Vivo Efficacy Study (Transgenic Mouse Model) in_vivo_pk->in_vivo_efficacy Good Brain Exposure in_vivo_pk->data_analysis Poor Brain Exposure in_vivo_efficacy->data_analysis

Caption: Experimental Workflow for GSM Evaluation.

References

A Comparative Guide to Synthetic Alternatives for 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that can impact yield, purity, cost, and the ultimate biological activity of a target molecule. 3-(2-Bromo-4-fluorophenyl)propanoic acid is a valuable building block, but exploring alternatives is often necessary for lead optimization, intellectual property development, and process refinement. This guide provides a comparative analysis of viable alternatives to this compound, focusing on structurally similar analogs where the bromine atom is replaced by other halogens, namely chlorine and iodine.

General Synthetic Routes

Substituted 3-phenylpropanoic acids are versatile intermediates in the synthesis of a variety of pharmaceuticals.[1][2] Several general synthetic routes can be employed for the preparation of 3-(2-halo-4-fluorophenyl)propanoic acids. A common and effective strategy involves the Heck reaction, where a halo-substituted benzene is coupled with an acrylic acid ester, followed by hydrogenation and hydrolysis.

cluster_0 Heck Coupling cluster_1 Reduction & Hydrolysis 2-Halo-4-fluorobenzene 2-Halo-4-fluorobenzene Intermediate Ester Intermediate Ester 2-Halo-4-fluorobenzene->Intermediate Ester Pd catalyst, Base Acrylic Acid Ester Acrylic Acid Ester Acrylic Acid Ester->Intermediate Ester Final Product Final Product Intermediate Ester->Final Product 1. H2, Pd/C 2. NaOH, H2O 3. H3O+

Caption: Generalized workflow for the synthesis of 3-(2-halo-4-fluorophenyl)propanoic acids.

Comparison of Halogenated Phenylpropanoic Acid Analogs

The primary alternatives to this compound in synthetic routes are its chloro and iodo analogs. The choice between these starting materials can influence reactivity, cost, and the potential for downstream cross-coupling reactions.

Parameter3-(2-Chloro-4-fluorophenyl)propanoic acidThis compound3-(2-Iodo-4-fluorophenyl)propanoic acid
Reactivity in Cross-Coupling LowerModerateHigher
Starting Material Cost LowerModerateHigher
Synthetic Yield (Heck Route) GoodVery GoodExcellent
Stability HighHighModerate (potential for de-iodination)
Downstream Functionalization C-Cl activation is challengingVersatile for Suzuki, Sonogashira, etc.Highly reactive in cross-coupling

Experimental Protocols

General Procedure for the Synthesis of 3-(2-Halo-4-fluorophenyl)propanoic Acid via Heck Reaction

Step 1: Synthesis of Ethyl (E)-3-(2-halo-4-fluorophenyl)acrylate

In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, the respective 1-halo-2-fluoro-4-iodobenzene (1.0 eq.), ethyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and triethylamine (2.0 eq.) are dissolved in anhydrous acetonitrile. The reaction mixture is heated to reflux and stirred under a nitrogen atmosphere for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the ethyl (E)-3-(2-halo-4-fluorophenyl)acrylate.

Step 2: Synthesis of Ethyl 3-(2-halo-4-fluorophenyl)propanoate

The ethyl (E)-3-(2-halo-4-fluorophenyl)acrylate (1.0 eq.) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 12-16 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the ethyl 3-(2-halo-4-fluorophenyl)propanoate.

Step 3: Synthesis of 3-(2-halo-4-fluorophenyl)propanoic acid

The ethyl 3-(2-halo-4-fluorophenyl)propanoate (1.0 eq.) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature for 4-8 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final 3-(2-halo-4-fluorophenyl)propanoic acid.

Bioisosteric Replacements for the Propanoic Acid Moiety

In addition to modifying the phenyl ring substitution, the entire propanoic acid functional group can be replaced with a bioisostere to modulate physicochemical properties such as acidity and lipophilicity. This is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.

cluster_0 Bioisosteric Alternatives This compound This compound Tetrazole Analog Tetrazole Analog This compound->Tetrazole Analog pKa ≈ 4.5-5.0 Sulfonamide Analog Sulfonamide Analog This compound->Sulfonamide Analog pKa ≈ 9.0-10.0 Hydroxamic Acid Analog Hydroxamic Acid Analog This compound->Hydroxamic Acid Analog pKa ≈ 8.0-9.0

Caption: Bioisosteric replacements for the carboxylic acid moiety.

Conclusion

The selection of an appropriate starting material in a synthetic route is a multifaceted decision. While this compound is a versatile intermediate, its chloro and iodo analogs present viable alternatives with distinct advantages and disadvantages. The chloro derivative is a more cost-effective option, whereas the iodo analog offers superior reactivity in cross-coupling reactions. The choice between these alternatives will ultimately depend on the specific requirements of the synthetic route, including cost constraints, desired yield, and the need for subsequent functionalization. Furthermore, for medicinal chemistry applications, considering bioisosteric replacements for the propanoic acid moiety can provide an additional avenue for optimizing the properties of the final target molecule.

References

Safety Operating Guide

Proper Disposal of 3-(2-Bromo-4-fluorophenyl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-(2-Bromo-4-fluorophenyl)propanoic acid, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Proper disposal of chemical waste is a critical aspect of laboratory safety and regulatory compliance.[1] This guide outlines the necessary precautions, personal protective equipment (PPE), waste segregation, and step-by-step disposal procedures for this compound.

I. Immediate Safety and Hazard Identification

Potential Hazards Include:

  • Skin irritation[3][4][5]

  • Serious eye irritation[3][4][5]

  • Respiratory tract irritation[3][4][5]

Immediate First Aid Measures:

  • In case of skin contact: Immediately wash off with plenty of soap and water.[2][3] Remove contaminated clothing.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][3] If present and easy to do, remove contact lenses.[2][3] Continue rinsing and seek medical attention.[2]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3]

  • If swallowed: Rinse the mouth with water and seek immediate medical attention.[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing.[4] Inspect gloves before use and use a proper removal technique to avoid skin contact.[5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] Work in a well-ventilated area, preferably a fume hood.[1][4]

III. Disposal Operations Plan

All hazardous waste must be disposed of through the institution's designated hazardous waste collection program.[6] It is crucial not to discharge chemical waste into the sewer system or dispose of it in regular trash.[4][6]

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.[1][7]

  • Designate a specific waste container for halogenated organic solids.

  • This container should be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written on the label.[8]

  • Do not mix this waste with non-halogenated organic waste, inorganic acids, bases, or other incompatible chemicals.[7][9]

Step 2: Waste Accumulation and Storage

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

  • The SAA must be at or near the point of waste generation.[10]

  • Keep the waste container tightly closed except when adding waste.[6][11]

  • Ensure the container is made of a compatible material that will not react with the acid.[11]

Step 3: Arranging for Disposal

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a similar waste management office to arrange for pickup.[10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

Step 4: Decontamination of Empty Containers

  • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.

  • If the substance is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[6] The collected rinsate must be disposed of as hazardous waste.[6]

  • After decontamination, deface or remove all hazardous labels from the container before disposal.[6]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Is this a solid or liquid waste? ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid container_solid Place in a designated, labeled 'Halogenated Organic Solid Waste' container. solid_waste->container_solid container_liquid Place in a designated, labeled 'Halogenated Organic Liquid Waste' container. liquid_waste->container_liquid storage Store the sealed container in a designated Satellite Accumulation Area (SAA). container_solid->storage container_liquid->storage pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. storage->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and direct any questions to your designated safety officer.

References

Personal protective equipment for handling 3-(2-Bromo-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3-(2-Bromo-4-fluorophenyl)propanoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and face shieldGoggles should be worn to protect against splashes, mists, or fumes. A face shield provides an additional layer of protection and should be used in conjunction with goggles.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC gloves are recommended to prevent direct skin contact.[4] Gloves should be inspected for damage before each use and replaced regularly.[2]
Body Protection Chemical-resistant lab coat or apronA lab coat or apron made of a material that resists penetration by the chemical is necessary to protect the skin and clothing from splashes or spills.[2][4][5]
Respiratory Protection NIOSH/MSHA approved respiratorUse a respirator with a particulate filter if working in a poorly ventilated area or if dust formation is likely.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation :

    • Ensure an eyewash station and emergency shower are readily accessible.[1][2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

    • Have spill cleanup materials, such as calcium carbonate for neutralization, readily available.[1]

  • Handling :

    • Wear all required PPE as outlined in the table above before handling the chemical.

    • Avoid creating dust.[6]

    • Use a funnel for transfers to minimize splashing and spills.[3]

    • Keep containers tightly closed when not in use.[6][7]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Decontaminate the work area.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[6]

Disposal Plan: Managing Halogenated Organic Waste

This compound is a halogenated organic compound.[8] Proper segregation and disposal are critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation :

    • Collect waste in a designated, properly labeled hazardous waste container.[9][10] The container should be clearly marked as "Hazardous Waste" and list the chemical contents.[9][11]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [11][12] The disposal of halogenated waste is significantly more costly and requires different treatment processes.[10][12]

    • Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[10][11]

  • Waste Storage and Disposal :

    • Store waste containers in a cool, dry, and well-ventilated area.[9][10]

    • Keep waste containers tightly closed except when adding waste.[9][10]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[10][11]

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_area Prepare Work Area: - Verify Fume Hood Function - Ensure Access to Eyewash/Shower - Ready Spill Kit handling_weigh Weigh/Measure Chemical (Minimize Dust) prep_area->handling_weigh handling_transfer Transfer Chemical (Use Funnel) handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Remove & Store/Dispose of PPE post_wash->post_ppe disp_collect Collect Waste in Labeled 'Halogenated Waste' Container post_ppe->disp_collect disp_store Store Waste Container Securely disp_collect->disp_store disp_dispose Arrange for EHS Disposal disp_store->disp_dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Bromo-4-fluorophenyl)propanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.